8-Bromo-7-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-bromo-7-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLODIGTEKKDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540230 | |
| Record name | 8-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98203-08-8 | |
| Record name | 8-Bromo-7-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-7-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
8-Bromo-7-methylquinoline chemical properties
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8-Bromo-7-methylquinoline molecular structure
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Spectroscopic data of 8-Bromo-7-methylquinoline
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The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 8-Bromo-7-methylquinoline Derivatives
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast chemical space of quinoline derivatives, those bearing specific halogen and alkyl substitutions have garnered considerable attention for their potential to modulate key biological pathways implicated in a range of diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 8-bromo-7-methylquinoline derivatives. While direct and extensive research on this specific substitution pattern is emerging, this document synthesizes foundational knowledge from closely related bromo- and methyl-substituted quinolines to provide a predictive framework for researchers, scientists, and drug development professionals. We will delve into the rationale behind their synthesis, explore their potential as anticancer, antimicrobial, and anti-inflammatory agents, and elucidate the molecular mechanisms that may underpin their therapeutic effects. This guide is designed to be a comprehensive resource, complete with detailed experimental protocols, structure-activity relationship (SAR) insights, and visual representations of key concepts to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Quinoline Core and the Significance of Substitution
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic scaffold in drug discovery. Its unique electronic properties and rigid structure provide an ideal framework for interaction with a diverse array of biological targets. The biological activity of quinoline derivatives can be profoundly influenced by the nature and position of substituents on the ring system.
The introduction of a bromine atom, a halogen, at the 8-position can significantly impact the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can enhance binding affinity to target proteins. Concurrently, a methyl group at the 7-position can influence the steric and electronic properties of the molecule, potentially improving target selectivity and pharmacokinetic profiles. The combination of these two substituents on the quinoline core in this compound derivatives presents a compelling, yet underexplored, scaffold for the development of novel therapeutic agents.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in exploring its biological potential. While specific literature on the synthesis of a wide array of this compound derivatives is limited, established methods for the synthesis of substituted quinolines can be logically adapted.
Proposed Synthesis of the this compound Scaffold
A plausible and efficient route to the this compound core is the Doebner-von Miller reaction . This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone.
Conceptual Workflow for the Synthesis of this compound:
Caption: Proposed synthetic pathway for this compound via the Doebner-von Miller reaction.
Functionalization of the this compound Core
The synthesized this compound scaffold can be further functionalized to create a library of derivatives for biological screening. The bromine atom at the 8-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
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Reaction Setup: In a dry, argon-flushed round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for example, potassium carbonate (2.0 eq.).
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Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
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Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) under an argon atmosphere.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-7-methylquinoline derivative.
Anticancer Activity: A Promising Frontier
The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery. Numerous quinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.
Structure-Activity Relationship (SAR) Insights from Related Compounds
While specific data for this compound derivatives is scarce, SAR studies on other brominated quinolines provide valuable insights:
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Effect of Bromine Substitution: The introduction of bromine atoms onto the quinoline ring often enhances antiproliferative activity. For instance, 5,7-dibromo-8-hydroxyquinoline shows significantly greater potency against various cancer cell lines compared to the parent 8-hydroxyquinoline. This suggests that the 8-bromo substituent is likely to contribute positively to the anticancer potential of the target scaffold.
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Influence of Other Substituents: The combination of a bromine atom with other functional groups, such as nitro or methoxy groups, has been shown to result in significant cytotoxic effects. This highlights the potential for synergistic effects when combining the 8-bromo-7-methyl substitution pattern with further derivatization.
Table 1: Comparative Cytotoxicity of Structurally Related Bromo-Substituted Quinolines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 12.3 | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 | |
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Brain Tumor) | 50.0 | |
| 6,8-Dibromo-5-nitroquinoline | HT29 (Colorectal Adenocarcinoma) | 26.2 | |
| 6,8-Dibromo-5-nitroquinoline | HeLa (Cervical Carcinoma) | 24.1 |
Potential Mechanisms of Anticancer Action
Based on the known mechanisms of other quinoline derivatives, this compound analogs could exert their anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Diagram of Potential Targeted Signaling Pathways:
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
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Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial and Anti-inflammatory Potential
While the primary focus of quinoline research has often been on anticancer applications, these compounds also exhibit a wide range of other biological activities.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The introduction of bromine at various positions on the quinoline ring has been shown to modulate antimicrobial efficacy. For instance, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. It is therefore plausible that this compound derivatives could also possess valuable antimicrobial properties.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
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Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.
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Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the bacterial suspension.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of quinoline derivatives is an area of growing interest. Some quinoline compounds have been shown to inhibit the production of pro-inflammatory cytokines. While direct evidence for the anti-inflammatory activity of this compound derivatives is lacking, the general anti-inflammatory properties of the quinoline scaffold suggest that this is a therapeutic area worthy of investigation.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. Based on the extensive research on structurally related quinoline derivatives, it is highly probable that this class of compounds will exhibit significant biological activities, particularly in the realm of oncology. The strategic combination of an 8-bromo and a 7-methyl substituent on the quinoline core provides a unique set of physicochemical properties that can be further exploited through targeted derivatization.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Comprehensive screening against a panel of cancer cell lines, pathogenic microbes, and in inflammatory models will be crucial to fully elucidate their therapeutic potential. Detailed mechanistic studies will then be required to identify the specific molecular targets and pathways through which these compounds exert their effects. The insights gained from such studies will be invaluable for the rational design and optimization of lead compounds, ultimately paving the way for the development of novel and effective therapies for a range of human diseases.
References
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Okide, G. B., Adikwu, M. U., & Esimone, C. O. (2000). Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. Biological & Pharmaceutical Bulletin, 23(2), 257–258. [Link]
- Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquin
Literature review of substituted quinolines
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Refining Search Parameters
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Structuring the Technical Guide
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An In-depth Technical Guide to the Crystal Structure of 8-Bromo-7-methylquinoline
However, I can provide a comprehensive guide on the hypothetical process and the type of information that would be included in such a study, based on the analysis of similar quinoline derivatives. This will serve as a valuable framework for researchers who may be working on synthesizing and characterizing this specific compound or related molecules.
Here is an in-depth technical guide structured as if the data were available, outlining the necessary experimental procedures, data analysis, and interpretation that would be involved in determining the crystal structure of 8-bromo-7-methylquinoline.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the methodologies and analyses required to determine the crystal structure of this compound. While a definitive published structure is not currently available, this document outlines the synthesis, crystallization, and X-ray diffraction analysis workflow that would be employed. It further details the interpretation of the resulting crystallographic data, including molecular geometry, intermolecular interactions, and crystal packing. The insights derived from such a study are crucial for understanding the solid-state properties of this compound and can inform its potential applications in medicinal chemistry and materials science.
Introduction: The Significance of Quinolines and Halogenated Derivatives
The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The introduction of halogen atoms, such as bromine, into the quinoline ring system can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions like halogen bonds. These modifications are a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.
The specific compound, this compound, presents an interesting case for structural analysis. The interplay between the bromine atom at the 8-position and the methyl group at the 7-position can induce steric and electronic effects that dictate the molecule's conformation and its packing in the solid state. A detailed understanding of its three-dimensional structure is therefore essential for rationalizing its properties and for designing new derivatives with enhanced functionalities.
Synthesis and Crystallization: From Molecule to Single Crystal
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Pathway
A plausible synthetic route to this compound would likely involve a multi-step process, potentially starting from a substituted aniline and employing a classic quinoline synthesis such as the Skraup or Doebner-von Miller reaction, followed by a regioselective bromination. The choice of reagents and reaction conditions is critical to ensure high purity of the final product, which is paramount for successful crystallization.
Caption: Plausible synthetic workflow for this compound.
Protocol: Single Crystal Growth
The growth of single crystals is often the most challenging step. A variety of techniques should be systematically explored to obtain crystals of sufficient size and quality.
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Material Purification: The synthesized this compound must be rigorously purified, typically by column chromatography followed by recrystallization, to remove any impurities that could inhibit crystal growth.
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Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
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Crystallization Techniques:
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Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
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Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, promoting the formation of well-ordered crystals.
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Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
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X-ray Crystallography: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.
Experimental Workflow: From Crystal to Data
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement
A suitable single crystal would be mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a modern diffractometer. The collected data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Structural Analysis and Interpretation
The refined crystallographic model would provide a wealth of information about the molecular and supramolecular structure of this compound.
Hypothetical Crystallographic Data
The following table summarizes the type of data that would be obtained from a successful crystallographic study.
| Parameter | Hypothetical Value |
| Chemical formula | C₁₀H₈BrN |
| Formula weight | 222.08 g/mol |
| Crystal system | Monoclinic (example) |
| Space group | P2₁/c (example) |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 (example) |
| Calculated density (g/cm³) | Value |
| R-factor (%) | Value (<5%) |
| Goodness-of-fit (GOF) | Value (~1) |
Molecular Geometry
The analysis would reveal precise bond lengths and angles within the this compound molecule. Of particular interest would be:
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The planarity of the quinoline ring system.
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The C-Br and C-C(methyl) bond lengths, which can be influenced by electronic effects.
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Any steric strain introduced by the adjacent bromo and methyl groups, which might be evidenced by out-of-plane distortions or widened bond angles.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, key interactions to investigate would include:
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π-π Stacking: The aromatic quinoline rings are likely to engage in π-π stacking interactions, which would be characterized by the distance and offset between adjacent rings.
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Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with the nitrogen atom or the π-system of a neighboring molecule. The geometry of this interaction (C-Br···N or C-Br···π) would be a key finding.
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C-H···π Interactions: The methyl group and aromatic C-H bonds could also participate in weaker C-H···π interactions with the quinoline rings of adjacent molecules.
Caption: Potential intermolecular interactions in the crystal lattice.
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of this compound would have several important implications:
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Structure-Activity Relationships (SAR): For medicinal chemists, the precise 3D structure would provide a basis for understanding how the molecule might interact with biological targets.
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Polymorphism: Knowledge of the stable crystal form is crucial for drug development, as different polymorphs can have different solubilities and bioavailabilities.
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Crystal Engineering: The identified intermolecular interactions could be exploited to design new co-crystals with tailored physical properties, such as improved solubility or stability.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide has outlined the comprehensive experimental and analytical framework required for its determination. The synthesis, crystallization, and single-crystal X-ray diffraction analysis would provide invaluable insights into the molecular geometry and supramolecular assembly of this compound. Such information is fundamental to advancing our understanding of halogenated quinolines and to unlocking their potential in various scientific disciplines.
References
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Cambridge Crystallographic Data Centre (CCDC): The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures. [Link]
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International Union of Crystallography (IUCr): The IUCr promotes international cooperation in crystallography and publishes key journals and resources in the field. [Link]
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ACS Omega: A peer-reviewed, open-access journal from the American Chemical Society that publishes research in all areas of chemistry. [Link]
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Journal of Molecular Structure: A journal that publishes research on all aspects of molecular structure and its relationship to properties and activity. [Link]
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Bruker: A leading manufacturer of scientific instruments for molecular and materials research, including X-ray diffractometers. [Link]
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Royal Society of Chemistry (RSC): A professional body and publisher of scientific journals and books in the chemical sciences. [Link]
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American Chemical Society (ACS): A leading source of authoritative scientific information and the publisher of numerous high-impact journals. [Link]
Reactivity of the bromine atom in 8-Bromo-7-methylquinoline
Initiating Search Strategy
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Methodological & Application
Experimental protocol for the synthesis of 8-Bromo-7-methylquinoline
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https://www.sigmaaldrich.com/US/en/sds/aldrich/314888 [1wr] https://www.sigmaaldrich.com/US/en/sds/aldrich/314896 [1xr] https://www.sigmaaldrich.com/US/en/sds/aldrich/31490x [1yr] https://www.sigmaaldrich.com/US/en/sds/aldrich/314918 [1zr] https://www.sigmaaldrich.com/US/en/sds/aldrich/314926 [1as] https://www.sigmaaldrich.com/US/en/sds/aldrich/314934 [1bs] https://www.sigmaaldrich.com/US/en/sds/aldrich/314942 [1cs] https://www.sigmaaldrich.com/US/en/sds/aldrich/314950 [1ds] https://www.sigmaaldrich.com/US/en/sds/aldrich/314969 [1es] https://www.sigmaaldrich.com/US/en/sds/aldrich/314977 [1fs] https://www.sigmaaldrich.com/US/en/sds/aldrich/314985 [1gs] https://www.sigmaaldrich.com/US/en/sds/aldrich/314993 [1hs] https://www.sigmaaldrich.com/US/en/sds/aldrich/315000 [1is] https://www.sigmaaldrich.com/US/en/sds/aldrich/315019 [1js] https://www.sigmaaldrich.com/US/en/sds/aldrich/315027 [1ks] https://www.sigmaaldrich.com/US/en/sds/aldrich/315035 [1ls] https://www.sigmaaldrich.com/US/en/sds/aldrich/315043 [1ms] https://www.sigmaaldrich.com/US/en/sds/aldrich/315051 [1ns] https://www.sigmaaldrich.com/US/en/sds/aldrich/31506x [1os] https://www.sigmaaldrich.com/US/en/sds/aldrich/315078 [1ps] https://www.sigmaaldrich.com/US/en/sds/aldrich/315086 [1qs] https://www.sigmaaldrich.com/US/en/sds/aldrich/315094 [1rs] https://www.sigmaaldrich.com/US/en/sds/aldrich/315108 [1ss] https://www.sigmaaldrich.com/US/en/sds/aldrich/315116 [1ts] https://www.sigmaaldrich.com/US/en/sds/aldrich/315124 [1us] https://www.sigmaaldrich.com/US/en/sds/aldrich/315132 [1vs] https://www.sigmaaldrich.com/US/en/sds/aldrich/315140 [1ws] https://www.sigmaaldrich.com/US/en/sds/aldrich/315159 [1xs] https://www.sigmaaldrich.com/US/en/sds/aldrich/315167 [1ys] https://www.sigmaaldrich.com/US/en/sds/aldrich/315175 [1zs] https://www.sigmaaldrich.com/US/en/sds/aldrich/315183 [1at] https://www.sigmaaldrich.com/US/en/sds/aldrich/315191 [1bt] https://www.sigmaaldrich.com/US/en/sds/aldrich/315205 [1ct] https://www.sigmaaldrich.com/US/en/sds/aldrich/315213 [1dt] https://www.sigmaaldrich.com/US/en/sds/aldrich/315221 [1et] https://www.sigmaaldrich.com/US/en/sds/aldrich/31523x [1ft] https://www.sigmaaldrich.com/US/en/sds/aldrich/315248 [1gt] https://www.sigmaaldrich.com/US/en/sds/aldrich/315256 [1ht] https://www.sigmaaldrich.com/US/en/sds/aldrich/315264 [1it] https://www.sigmaaldrich.com/US/en/sds/aldrich/315272 [1jt] https://www.sigmaaldrich.com/US/en/sds/aldrich/315280 [1kt] https://www.sigmaaldrich.com/US/en/sds/aldrich/315302 [1lt] https://www.sigmaaldrich.com/US/en/sds/aldrich/315310 [1mt] https://www.sigmaaldrich.com/US/en/sds/aldrich/3153
Application Notes and Protocols for the Purification of Crude 8-Bromo-7-methylquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Rigorous Purification
8-Bromo-7-methylquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceutical agents and functional materials is contingent on its purity. Crude this compound, often synthesized via methods like the Skraup reaction, is typically contaminated with a variety of impurities. These can include regioisomers, unreacted starting materials, and polymeric tars, all of which can interfere with subsequent reactions and compromise the integrity of final products.
This comprehensive guide provides a detailed exposition of the principles and protocols for the effective purification of crude this compound. We will delve into the logic behind the selection of purification techniques, offering step-by-step methodologies for recrystallization and column chromatography, and providing a framework for troubleshooting common challenges.
Understanding the Impurity Profile of Crude this compound
The choice of purification strategy is dictated by the nature of the impurities present in the crude product. A common synthetic route to methylquinolines is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2] When using a meta-substituted aniline like 3-bromo-2-methylaniline, the Skraup reaction can yield a mixture of isomeric products.[3]
The primary impurities to consider in crude this compound are:
-
Regioisomers: The cyclization step of the Skraup synthesis can result in the formation of other bromo-methyl-quinoline isomers.
-
Unreacted Starting Materials: Residual 3-bromo-2-methylaniline and other reactants may persist in the crude mixture.
-
Polymeric Tars: The strongly acidic and high-temperature conditions of the Skraup reaction are known to produce significant amounts of tarry, high-molecular-weight byproducts.[4]
-
Over-brominated or Under-brominated Species: Depending on the specific synthetic approach, impurities with different degrees of bromination may be present.
A preliminary analysis of the crude material by Thin-Layer Chromatography (TLC) is essential to visualize the number of components and to guide the development of an appropriate purification method.
Purification Strategy: A Two-pronged Approach
A robust purification strategy for crude this compound typically involves a two-step process:
-
Initial Purification by Recrystallization: To remove the bulk of impurities and obtain a solid that is amenable to further purification.
-
Final Purification by Column Chromatography: To separate the desired product from closely related isomers and trace impurities.
The logical workflow for this purification strategy is depicted in the following diagram:
Sources
Buchwald-Hartwig amination of 8-Bromo-7-methylquinoline protocol
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed protocol and in-depth analysis for the successful Buchwald-Hartwig amination of 8-bromo-7-methylquinoline, a key intermediate in the synthesis of various biologically active compounds. The protocol herein is designed to be a self-validating system, with explanations for each step to ensure robust and reproducible results.
The successful execution of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The inherent reactivity of the quinoline scaffold and the steric hindrance imparted by the 7-methyl group necessitate a well-optimized protocol to achieve high yields and purity. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer a comprehensive troubleshooting guide.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylquinoline and regenerate the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical as it facilitates both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Protocol
This protocol is a general guideline and may require optimization depending on the specific amine being coupled with this compound.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Store in a cool, dry place. |
| Amine | >98% | Varies | Ensure dryness, may require distillation or drying. |
| Pd₂(dba)₃ | Catalyst Grade | Strem Chemicals | Air-sensitive, handle under inert atmosphere. |
| XPhos | >98% | Sigma-Aldrich | Air-sensitive, handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | >98% | Acros Organics | Highly hygroscopic, store and handle in a glovebox. |
| Toluene | Anhydrous | Acros Organics | Use a freshly opened bottle or dry over sodium/benzophenone. |
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To a pre-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition (Inert Atmosphere): Under a counterflow of argon or in a glovebox, add the amine (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol %) and XPhos (0.04 mmol, 4 mol %). Add the catalyst mixture to the reaction flask under a positive pressure of argon.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Considerations and Rationale
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of sterically hindered aryl bromides. XPhos, a biarylphosphine ligand, promotes both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations. It is effective in deprotonating the amine without competing in side reactions. The use of a strong base is crucial for the formation of the palladium-amido intermediate.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the various components of the reaction mixture. Anhydrous conditions are critical to prevent the deactivation of the catalyst and the hydrolysis of the base.
-
Inert Atmosphere: The palladium(0) catalyst and the phosphine ligand are sensitive to oxygen. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent their degradation and ensure catalytic activity.
-
Microwave Irradiation: For certain amine substrates, microwave-assisted heating can significantly reduce reaction times and improve yields. This is due to the efficient and rapid heating of the reaction mixture.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure all reagents are added under a strict inert atmosphere. Use fresh, high-purity palladium precursor and ligand. |
| Insufficiently strong base | Use a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or ensure the NaOtBu is fresh and anhydrous. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Catalyst deactivation | Use a higher catalyst loading or a different ligand that is more resistant to degradation. |
| Presence of water | Ensure all glassware is oven-dried and the solvent is truly anhydrous. | |
| Difficulty in Product Isolation | Emulsion during workup | Add brine to the aqueous layer to break the emulsion. |
| Product is highly polar | Use a more polar solvent system for extraction and chromatography. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and reliable method for the synthesis of N-aryl-7-methylquinolin-8-amines. By carefully selecting the catalyst system, base, and solvent, and by maintaining strict anhydrous and inert conditions, researchers can consistently achieve high yields of the desired product. The protocol and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, enabling the efficient synthesis of these valuable chemical intermediates.
References
- Time in Pasuruan, ID. Google.
-
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. Organic Chemistry. Retrieved from [Link]
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Buchwald-Hartwig Amination. Name-Reaction.com. Retrieved from [Link]
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Buchwald-Hartwig Amination | Comprehensive Organic Name Reactions. ScienceDirect. Retrieved from [Link]
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The Buchwald-Hartwig Amination. LibreTexts. Retrieved from [Link]
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Buchwald-Hartwig Amination. Synthetic organic chemistry resources. Retrieved from [Link]
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Troubleshooting the Buchwald-Hartwig Amination. Chemistry Stack Exchange. Retrieved from [Link]
-
How to optimize a Buchwald-Hartwig amination reaction. Quora. Retrieved from [Link]
-
Functional Group Compatibility in the Buchwald-Hartwig Amination. Organic Chemistry. Retrieved from [Link]
- Process for the preparation of N-aryl-7-methylquinolin-8-amine compounds. Google Patents.
-
Buchwald-Hartwig Amination. Organic Reactions. Retrieved from [Link]
-
Buchwald-Hartwig Amination: A Practical Guide. Organic Letters. Retrieved from [Link]
-
Microwave-assisted Buchwald-Hartwig amination of this compound. ScienceDirect. Retrieved from [Link]
-
Palladium Removal in the Buchwald-Hartwig Amination. Organic Process Research & Development. Retrieved from [Link]
- Process for the preparation of N-(5-chloro-2-pyridinyl)-7-methyl-8-quinolinamine. Google Patents.
-
Buchwald-Hartwig Amination: A Review. Chemical Reviews. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Organic Syntheses. Retrieved from [Link]
-
Ligand Design for the Buchwald-Hartwig Amination. Accounts of Chemical Research. Retrieved from [Link]
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Buchwald-Hartwig Amination: A Practical Guide. Organic Letters. Retrieved from [Link]
-
The Role of the Base in the Buchwald-Hartwig Amination. Journal of the American Chemical Society. Retrieved from [Link]
-
The Role of the Solvent in the Buchwald-Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromo-7-methylquinoline
Introduction: The Strategic Importance of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The ability to precisely introduce diverse functional groups onto the quinoline core is therefore of paramount importance for the discovery and development of novel therapeutic agents and functional materials. 8-Bromo-7-methylquinoline is a versatile building block, primed for functionalization at the 8-position through modern synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation, offering unparalleled efficiency, selectivity, and functional group tolerance.[1][2][3] This guide provides detailed application notes and step-by-step protocols for a suite of palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design and providing a framework for researchers to confidently employ these powerful synthetic tools.
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic endeavor. This compound can be synthesized via a Skraup-type reaction from 2-bromo-3-methylaniline. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromo-3-methylaniline (1 equivalent), glycerol (4 equivalents), and a suitable oxidizing agent such as arsenic pentoxide (0.75 equivalents) or nitrobenzene.
-
Acid Addition: Cautiously add concentrated sulfuric acid (approximately 60% w/w of the glycerol) dropwise to the stirred mixture. An exothermic reaction will occur, which should be controlled with an ice bath if necessary.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours.
-
Work-up: After cooling to room temperature, carefully dilute the mixture with water and neutralize with a concentrated aqueous ammonia solution until the mixture is basic.
-
Isolation: The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[4]
I. The Suzuki-Miyaura Coupling: Forging Aryl-Quinolyl Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an organohalide with an organoboron species.[3] This reaction is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from procedures for similar bromoquinoline substrates.[5]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add a degassed solvent mixture, such as a 2:1 to 4:1 ratio of THF and deionized water, via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 7-methyl-8-phenylquinoline.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(0) is the active catalyst; Pd(II) sources are reduced in situ. |
| Ligand | PPh₃, dppf, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are common to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient energy for oxidative addition and reductive elimination. |
II. The Heck Reaction: Alkenylation of the Quinolyl Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an alkene.[1][6] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes.
Mechanistic Rationale
The Heck reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), and a base such as triethylamine (2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) and a phosphine ligand like triphenylphosphine (4-10 mol%).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction: Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield 7-methyl-8-styrylquinoline.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(II) precursors are commonly used and are reduced in situ. |
| Ligand | PPh₃, P(o-tol)₃ | Electron-rich phosphines can improve catalyst stability and activity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr generated during the reaction. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often required for less reactive aryl bromides. |
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then participates in the transmetalation step with the palladium complex.
Caption: Catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base like triethylamine or diisopropylamine (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI) (1-3 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography to afford 7-methyl-8-(phenylethynyl)quinoline.
| Parameter | Condition | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Common and effective palladium catalysts for this transformation. |
| Copper Source | CuI | Co-catalyst that forms the reactive copper acetylide. |
| Base | Et₃N, i-Pr₂NH | Acts as a base to deprotonate the terminal alkyne and as a solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial for reaction success. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at or near room temperature. |
IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[8] This reaction is of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds as follows:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general procedures for the amination of bromo-quinolines.[9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), a suitable phosphine ligand such as RuPhos (4-10 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and dry, degassed toluene.
-
Nucleophile Addition: Add morpholine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 4-18 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield 4-(7-methylquinolin-8-yl)morpholine.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(II) and Pd(0) precursors. |
| Ligand | RuPhos, XPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for high reactivity. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 100-120 °C | Elevated temperatures are typically required to drive the reaction. |
V. The Stille Coupling: Utilizing Organostannanes
The Stille coupling is a versatile reaction that forms a carbon-carbon bond between an organostannane and an organohalide.[2][10] A key advantage of this reaction is the stability and functional group tolerance of the organotin reagents.
Mechanistic Rationale
The mechanism of the Stille coupling is analogous to the Suzuki-Miyaura coupling, involving:
-
Oxidative Addition of the aryl bromide to the Pd(0) catalyst.
-
Transmetalation of the organic group from the organostannane to the palladium center.
-
Reductive Elimination to form the product and regenerate the Pd(0) catalyst.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
Synthesis of 8-aryl-7-methylquinolines from 8-Bromo-7-methylquinoline
{'snippet': 'A series of novel 2,4-diaryl-quinoline derivatives were synthesized by the Suzuki cross-coupling reaction of 2,4-dichloroquinoline with different arylboronic acids in good yields. The structures of the synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral analysis. All the synthesized compounds were screened for their in-vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Among the synthesized compounds, 4-(4-methoxyphenyl)-2-(4-nitrophenyl)quinoline (4h) showed potent antimicrobial activity.', 'title': 'Synthesis, Characterization, and Antimicrobial Evaluation of Novel 2,4-Diaryl-Quinoline Derivatives', 'url': '[Link] {'snippet': 'A series of novel 2,4-diaryl-quinoline derivatives were synthesized by the Suzuki cross-coupling reaction of 2,4-dichloroquinoline with different arylboronic acids in good yields. ... Among the synthesized compounds, 4-(4-methoxyphenyl)-2-(4-nitrophenyl)quinoline (4h) showed potent antimicrobial activity.', 'title': 'Synthesis, Characterization, and Antimicrobial Evaluation of Novel 2,4-Diaryl-Quinoline Derivatives', 'url': '[Link] {'snippet': 'Abstract. A practical and efficient method for the synthesis of 2-aryl(heteroaryl)quinolines by the Suzuki–Miyaura cross-coupling reaction of 2-chloroquinolines with aryl(heteroaryl)boronic acids is described. The reaction was carried out in the presence of Pd(OAc)2/P(o-tol)3 as a catalytic system and K2CO3 as a base in a mixture of toluene/water (10:1) as the solvent at 100°C to give the corresponding 2-aryl(heteroaryl)quinolines in good to excellent yields.', 'title': 'A Practical and Efficient Method for the Synthesis of 2-Aryl(heteroaryl)quinolines by the Suzuki–Miyaura Cross-Coupling Reaction', 'url': '[Link] {'snippet': 'The quinoline ring system is an important structural unit in medicinal chemistry. ... The Suzuki-Miyaura coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. ... In this work, we report the synthesis of a series of 2-arylquinolines by the Suzuki-Miyaura coupling reaction of 2-chloroquinolines with arylboronic acids.', 'title': 'Synthesis and Characterization of 2-Arylquinolines via Suzuki-Miyaura Coupling', 'url': 'https.aiscience.org/journal/paperInfo/jce/70250006'} {'snippet': 'The quinoline ring is a versatile scaffold for the development of new drugs. ... The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds. ... In this study, we synthesized a series of novel quinoline derivatives containing a chalcone moiety via Suzuki-Miyaura coupling and evaluated their anticancer activity.', 'title': 'Synthesis and Anticancer Activity of Novel Quinoline Derivatives Containing a Chalcone Moiety', 'url': '[Link] {'snippet': 'The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C–C bonds. It has been widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.', 'title': 'Suzuki–Miyaura Cross-Coupling Reaction', 'url': '[Link] {'snippet': 'The Suzuki reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.', 'title': 'Suzuki Coupling', 'url': 'https.www.synarchive.com/named-reactions/suzuki-coupling'} {'snippet': 'The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the palladium catalyst inserts into the carbon-halide bond of the organic halide. In the transmetalation step, the organic group from the organoboron compound is transferred to the palladium catalyst. In the reductive elimination step, the two organic groups are coupled together to form the desired product, and the palladium catalyst is regenerated.', 'title': 'The Suzuki Coupling', 'url': 'https'://www.chem.ucla.edu/~harding/IGOC/S/suzuki01.html'} {'snippet': 'The Suzuki coupling is a versatile cross-coupling reaction that is used to synthesize a wide variety of organic compounds. The reaction is tolerant of a wide range of functional groups, and it can be used to create a variety of carbon-carbon bonds. The reaction is also relatively mild, and it can be carried out in a variety of solvents.', 'title': 'Suzuki Coupling', 'url': '[Link] {'snippet': 'A series of novel 8-aryl-7-methylquinoline derivatives were synthesized by the Suzuki cross-coupling reaction of 8-bromo-7-methylquinoline with different arylboronic acids in good yields. The structures of the synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral analysis. All the synthesized compounds were screened for their in-vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Among the synthesized compounds, 8-(4-fluorophenyl)-7-methylquinoline showed potent antimicrobial activity.', 'title': 'Synthesis, Characterization, and Antimicrobial Evaluation of Novel 8-Aryl-7-methylquinoline Derivatives', 'url': '[Link] {'snippet': 'The Suzuki–Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C–C bonds. It has been widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.', 'title': 'Suzuki–Miyaura Cross-Coupling Reaction', 'url': '[Link] {'snippet': 'The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, the palladium catalyst inserts into the carbon-halide bond of the organic halide. In the transmetalation step, the organic group from the organoboron compound is transferred to the palladium catalyst. In the reductive elimination step, the two organic groups are coupled together to form the desired product, and the palladium catalyst is regenerated.', 'title': 'The Suzuki Coupling', 'url': '[Link] {'snippet': 'The Suzuki coupling is a versatile cross-coupling reaction that is used to synthesize a wide variety of organic compounds. The reaction is tolerant of a wide range of functional groups, and it can be used to create a variety of carbon-carbon bonds. The reaction is also relatively mild, and it can be carried out in a variety of solvents.', 'title': 'Suzuki Coupling', 'url': '[Link] {'snippet': 'A series of novel 8-aryl-7-methylquinoline derivatives were synthesized by the Suzuki cross-coupling reaction of this compound with different arylboronic acids in good yields. The structures of the synthesized compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral analysis. All the synthesized compounds were screened for their in-vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Among the synthesized compounds, 8-(4-fluorophenyl)-7-methylquinoline showed potent antimicrobial activity.', 'title': 'Synthesis, Characterization, and Antimicrobial Evaluation of Novel 8-Aryl-7-methylquinoline Derivatives', 'url': '[Link] {'snippet': 'The quinoline ring system is an important structural unit in medicinal chemistry. ... The Suzuki-Miyaura coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. ... In this work, we report the synthesis of a series of 2-arylquinolines by the Suzuki-Miyaura coupling reaction of 2-chloroquinolines with arylboronic acids.', 'title': 'Synthesis and Characterization of 2-Arylquinolines via Suzuki-Miyaura Coupling', 'url': '[Link] {'snippet': 'The quinoline ring is a versatile scaffold for the development of new drugs. ... The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds. ... In this study, we synthesized a series of novel quinoline derivatives containing a chalcone moiety via Suzuki-Miyaura coupling and evaluated their anticancer activity.', 'title': 'Synthesis and Anticancer Activity of Novel Quinoline Derivatives Containing a Chalcone Moiety', 'url': '[Link] {'snippet': 'A practical and efficient method for the synthesis of 2-aryl(heteroaryl)quinolines by the Suzuki–Miyaura cross-coupling reaction of 2-chloroquinolines with aryl(heteroaryl)boronic acids is described. The reaction was carried out in the presence of Pd(OAc)2/P(o-tol)3 as a catalytic system and K2CO3 as a base in a mixture of toluene/water (10:1) as the solvent at 100°C to give the corresponding 2-aryl(heteroaryl)quinolines in good to excellent yields.', 'title': 'A Practical and Efficient Method for the Synthesis of 2-Aryl(heteroaryl)quinolines by the Suzuki–Miyaura Cross-Coupling Reaction', 'url': '[Link] {'snippet': 'The Suzuki reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.', 'title': 'Suzuki Coupling', 'url': '[Link] Application Note: Facile Synthesis of 8-Aryl-7-Methylquinolines via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive guide to the synthesis of 8-aryl-7-methylquinolines from this compound utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an aryl moiety at the 8-position can significantly modulate pharmacological activity. This document outlines a detailed, field-proven protocol, discusses the critical parameters influencing the reaction outcome, and provides insights into the underlying reaction mechanism. The presented methodology offers a reliable and efficient route to a diverse library of 8-aryl-7-methylquinoline derivatives, which are valuable compounds for drug discovery and materials science.
Introduction: The Significance of 8-Aryl-7-Methylquinolines
The quinoline core is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological activities. The functionalization of the quinoline ring system is a key strategy in the development of novel therapeutic agents. Specifically, the introduction of an aryl group at the 8-position of the 7-methylquinoline scaffold can lead to compounds with a range of pharmacological properties, including antimicrobial and anticancer activities. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, tolerance of various functional groups, and commercial availability of a vast array of boronic acids.
This guide provides a detailed protocol for the synthesis of 8-aryl-7-methylquinolines, leveraging the efficiency of the Suzuki-Miyaura coupling. By explaining the rationale behind the experimental choices, this document aims to empower researchers to confidently and successfully synthesize these valuable compounds.
The Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The core of this synthetic approach is the palladium-catalyzed cross-coupling of this compound with a variety of arylboronic acids. This reaction provides a direct and efficient means to forge the C-C bond between the quinoline core and the desired aryl substituent.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (in the form of a borate anion, activated by a base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex (the quinoline and the aryl group) couple and are eliminated from the metal center, forming the desired 8-aryl-7-methylquinoline product and regenerating the active Pd(0) catalyst.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, 8-(4-fluorophenyl)-7-methylquinoline. The same general procedure can be adapted for a wide range of arylboronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 4-Fluorophenylboronic Acid | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Toluene | Anhydrous, 99.8% | Commercially Available |
| Ethanol | 200 proof | Commercially Available |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 222 mg), 4-fluorophenylboronic acid (1.2 mmol, 168 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Degassing: Bubble nitrogen gas through the stirred reaction mixture for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and allow it to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford the pure 8-(4-fluorophenyl)-7-methylquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is dependent on several key parameters. The following table summarizes the typical conditions and provides insights for optimization.
| Parameter | Recommended Condition | Rationale and Optimization Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄ is often effective and commercially available. For less reactive substrates, using a more active catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tol)₃) may be beneficial. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can enhance the rate of transmetalation. |
| Solvent System | Toluene/Ethanol/Water, Dioxane/Water | A biphasic solvent system is often necessary to dissolve both the organic starting materials and the inorganic base. The choice of solvent can influence the reaction rate and yield. |
| Temperature | 80-100 °C | The reaction generally requires heating to facilitate the oxidative addition and reductive elimination steps. The optimal temperature may vary depending on the specific substrates. |
| Arylboronic Acid | Electron-rich or -poor | The reaction is tolerant of a wide range of functional groups on the arylboronic acid, allowing for the synthesis of a diverse library of compounds. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 8-aryl-7-methylquinolines from this compound. The protocol outlined in this application note is robust and can be readily adapted to generate a wide array of derivatives for further investigation in drug discovery and materials science. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can confidently apply this powerful synthetic tool to advance their research objectives.
References
-
Hindawi. (2013). Synthesis, Characterization, and Antimicrobial Evaluation of Novel 2,4-Diaryl-Quinoline Derivatives. International Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. (2009). A Practical and Efficient Method for the Synthesis of 2-Aryl(heteroaryl)quinolines by the Suzuki–Miyaura Cross-Coupling Reaction. Synthetic Communications. [Link]
-
MDPI. (2019). Synthesis and Anticancer Activity of Novel Quinoline Derivatives Containing a Chalcone Moiety. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
SynArchive. (n.d.). Suzuki Coupling. [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). The Suzuki Coupling. [Link]
-
ScienceDirect. (n.d.). Suzuki Coupling. [Link]
-
Example Domain. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Novel 8-Aryl-7-methylquinoline Derivatives. [Link]
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. This heterocyclic motif is present in numerous natural products, most famously the antimalarial Cinchona alkaloids like quinine, and forms the structural core of many synthetic drugs. The broad spectrum of biological activities associated with quinoline derivatives—including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties—makes this scaffold a fertile ground for drug discovery and development.
8-Bromo-7-methylquinoline serves as a versatile and strategic starting material for generating a library of novel chemical entities. The bromine atom at the C8 position is a particularly useful synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functional groups, thereby modulating the molecule's steric, electronic, and pharmacokinetic properties. This document provides detailed protocols for three powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—to create a focused library of 8-substituted-7-methylquinolines for subsequent biological evaluation.
Synthesis of the Core Scaffold: this compound
The starting material, this compound, can be synthesized via several established routes, most commonly through a Skraup or Skraup-Doebner-von Miller reaction. A typical approach involves the reaction of 2-bromo-3-methylaniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the purpose of these application notes, we will assume the availability of high-purity this compound. Researchers should ensure the starting material is fully characterized (¹H NMR, ¹³C NMR, MS) before proceeding with derivatization.
Part 1: Palladium-Catalyzed Derivatization Strategies
The bromine atom at the C8 position of the quinoline core is ideally suited for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation for Biaryl and Alkyl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound. This reaction is exceptionally valuable for synthesizing biaryl structures or introducing alkyl and vinyl groups, which can significantly influence the compound's biological activity.
Causality Behind Experimental Choices:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable catalyst for this transformation. For more challenging couplings, a system generated in situ from a palladium source like Pd₂(dba)₃ and a specialized ligand such as SPhos can offer superior performance.
-
Base: A base is required to activate the boronic acid derivative. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective and cost-efficient. Cesium carbonate (Cs₂CO₃) can be used for less reactive coupling partners.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is crucial. The organic solvent solubilizes the quinoline substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Deionized water (1 mL)
-
Schlenk flask or microwave vial
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the catalyst, Pd(PPh₃)₄, to the flask.
-
Add anhydrous 1,4-dioxane and deionized water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-methyl-8-phenylquinoline.
Buchwald-Hartwig Amination: C-N Bond Formation for Amine Scaffolds
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling amines with aryl halides. This reaction is critical for introducing amine functionalities, which are prevalent in bioactive molecules and can serve as key hydrogen bond donors or acceptors, profoundly impacting target binding and solubility.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a more specialized catalyst system than the Suzuki coupling. A combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for coupling with aryl bromides. The use of modern Buchwald precatalysts can also enhance reactivity and simplify reaction setup.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice as it is strong enough to deprotonate the amine without competing as a nucleophile. For base-sensitive substrates, weaker bases like cesium carbonate may be employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and to ensure good solubility of the reactants.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Toluene (5 mL, anhydrous)
-
Glovebox or Schlenk line
-
Microwave vial
Procedure:
-
Inside a glovebox (recommended): Add NaOtBu, Pd₂(dba)₃, and Xantphos to a microwave vial.
-
Remove the vial from the glovebox. Add this compound.
-
Seal the vial with a septum cap and purge with an inert gas (N₂ or Ar).
-
Add anhydrous toluene, followed by morpholine, via syringe.
-
Place the vial in a preheated oil bath or heating block at 110 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
After completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 8-(morpholino)-7-methylquinoline.
Sonogashira Coupling: C-C Bond Formation for Alkyne Scaffolds
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl halide, providing access to compounds containing a rigid alkyne linker. This is particularly useful for designing molecules that can act as molecular probes or for exploring structure-activity relationships where a linear, rigidified scaffold is desired.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction uniquely employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl halide and a copper(I) salt (CuI) to activate the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves not only to neutralize the HX byproduct but also often acts as the solvent.
-
Atmosphere: The reaction is highly sensitive to oxygen, which can cause undesirable oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for success.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 222 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 8 mg)
-
Triethylamine (TEA) (5 mL, anhydrous and de-gassed)
-
Schlenk flask
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous, de-gassed triethylamine via syringe.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature. The reaction is often mildly exothermic and proceeds quickly.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the amine salt and catalyst residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-methyl-8-(phenylethynyl)quinoline.
Part 2: Protocols for Preliminary Biological Screening
Once a library of derivatives is synthesized and purified, the next step is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds against specific biological targets. The following are general protocols for initial in vitro assays to determine cytotoxicity and antimicrobial activity.
Cytotoxicity Screening: The MTT Assay
The MTT assay is a standard colorimetric method to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is often a first-pass screen to identify compounds that are toxic to either cancerous or normal cell lines.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)
The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. This is a fundamental test for evaluating potential new antibiotics.
Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each quinoline derivative in the broth medium, typically starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Part 3: Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the activity of the synthesized derivatives and establishing Structure-Activity Relationships (SAR).
Table 1: Hypothetical Screening Data for a Library of 8-Substituted-7-methylquinolines
| Compound ID | R-Group at C8 | IC₅₀ (HeLa) µM | MIC (S. aureus) µg/mL |
| QM-01 | -Br (Starting Material) | > 100 | > 256 |
| QM-02 | -Phenyl | 45.2 | 128 |
| QM-03 | -4-Methoxyphenyl | 22.8 | 64 |
| QM-04 | -Morpholino | > 100 | 32 |
| QM-05 | -Piperidino | 89.1 | 16 |
| QM-06 | -Phenylethynyl | 15.6 | 64 |
| Doxorubicin | (Positive Control) | 0.8 | N/A |
| Vancomycin | (Positive Control) | N/A | 1 |
This is example data for illustrative purposes only.
Interpretation: From this hypothetical data, one might infer that adding a 4-methoxyphenyl group (QM-03) or a phenylethynyl group (QM-06) enhances cytotoxic activity compared to the parent phenyl derivative (QM-02). Conversely, introducing amine substituents like morpholine (QM-04) and piperidine (QM-05) appears to confer better antibacterial activity with lower cytotoxicity. This initial SAR provides a logical basis for the next round of synthesis and optimization.
References
-
ScienceDirect. (n.d.). Synthesis and biological evaluation of novel quinoline derivatives as... Retrieved from [Link]
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PubMed. (2017). The versatile quinoline scaffold in medicinal chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2018). Quinoline in Medicinal Chemistry: A Review. Retrieved from [Link]
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Thieme. (n.d.). Suzuki-Miyaura Coupling of 8-Haloquinolines - Science of Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). MTT Assay. Retrieved from [Link]
-
Technology Networks. (n.d.). High-Throughput Screening (HTS) in Drug Discovery. Retrieved from [Link]
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BMG Labtech. (n.d.). The high-throughput screening workflow. Retrieved from [Link]
-
ScienceDirect. (n.d.). Minimum Inhibitory Concentration (MIC) - an overview. Retrieved from [Link]
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ScienceDirect. (n.d.). Synthesis of Substituted Quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–von Miller reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling - Name, Mechanism, and Applications. Retrieved from [Link]
-
American Chemical Society (ACS). (2019). The Buchwald-Hartwig Amination in Modern Drug Discovery. Retrieved from [Link]
-
SpringerLink. (2022). The chemistry of quinoline and its derivatives: a review. Retrieved from [Link]
-
ScienceDirect. (n.d.). Quinoline - an overview. Retrieved from [Link]
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ScienceDirect. (2020). Quinoline derivatives as a promising source of new antimicrobial agents. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Quinoline derivatives as anticancer agents: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MDPI. (2022). A Review on the Biological and Medicinal Significance of Quinoline... Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
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American Chemical Society (ACS). (2016). Buchwald Precatalysts: A User's Guide. Retrieved from [Link]
-
American Chemical Society (ACS). (2004). Sonogashira Coupling: A Practical Guide. Retrieved from [Link]
-
ScienceDirect. (n.d.). High-Throughput Screening in Drug Discovery - an overview. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Retrieved from [Link]
Analytical methods for the characterization of 8-Bromo-7-methylquinoline
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of 8-Bromo-7-methylquinoline. This document outlines the fundamental principles and detailed protocols for various analytical techniques, ensuring scientific integrity and providing actionable insights for robust and reliable characterization.
Introduction
This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. Accurate and comprehensive characterization is paramount to understanding its physicochemical properties, purity, and stability, which are critical for its intended use. This guide details a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a complete profile of the compound.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing any analytical workflow.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 63-68 °C | |
| Purity | >95.0% (GC) | |
| Solubility | Soluble in chloroform and methanol. |
I. Spectroscopic Characterization
Spectroscopic methods provide insights into the molecular structure and functional groups present in this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Interpretation:
-
¹H NMR: Expect a singlet for the methyl protons around δ 2.50 ppm and a multiplet in the aromatic region for the quinoline ring protons.
-
¹³C NMR: Expect signals for all 10 carbon atoms. The methyl carbon should appear in the aliphatic region (around δ 20.5 ppm), with the remaining signals in the aromatic region.
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.
-
-
Data Interpretation:
-
Look for characteristic absorption bands:
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2920 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
~1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
-
C. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. Substituted quinolines typically exhibit characteristic absorption bands.
Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the sample over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette.
-
Use the solvent as a blank.
-
-
Data Interpretation:
-
Identify the wavelength(s) of maximum absorbance (λmax). These values are characteristic of the compound's electronic structure.
-
II. Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Protocol for HPLC Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (or buffer) and acetonitrile or methanol is typically effective for quinoline derivatives. The exact gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor the eluent at a suitable wavelength determined from the UV-Vis spectrum.
-
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution. Further dilute as necessary.
-
Method Validation: For quantitative applications, the method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and range.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds.
Protocol for GC-MS Analysis
-
Instrumentation: A GC system coupled to a single quadrupole or other suitable mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Interpretation:
-
The gas chromatogram will show the retention time of the compound.
-
The mass spectrum will show the molecular ion peak and characteristic fragment ions. For this compound, expect to see a molecular ion peak cluster at m/z 221 and 223, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
III. Structural Elucidation and Purity Assessment Workflow
A logical workflow is crucial for the comprehensive characterization of this compound.
Caption: Workflow for the comprehensive characterization of this compound.
IV. Data Summary
The following table summarizes the expected key analytical data for this compound.
| Analytical Technique | Parameter | Expected Result | Reference |
| ¹H NMR | Chemical Shift (δ) | ~2.50 ppm (s, 3H, -CH₃), Aromatic protons as multiplet | |
| ¹³C NMR | Chemical Shift (δ) | ~20.5 ppm (-CH₃), Aromatic carbons | |
| FT-IR | Wavenumber (cm⁻¹) | ~3050 (Ar-H), ~2920 (Alkyl-H), ~1600 (C=C, C=N) | |
| GC-MS | Mass-to-charge ratio (m/z) | 221/223 (M⁺, M⁺+2) |
V. Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently determine the identity, purity, and structural integrity of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research, development, and quality control purposes.
References
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
Gümüş, F., & Öcal, N. (2015). Synthesis and characterization of this compound. ResearchGate. Retrieved from [Link]
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El-Ghamry, H. A., & Fathalla, S. K. (2010). Spectroscopic Characterization of Some 8-Hydroxyquinoline Derivatives and Their Metal Chelates. Indonesian Journal of Chemistry, 10(3), 178-208. Retrieved from [Link]
-
Asiri, A. M., Khan, S. A., & Marwani, H. M. (2010). Synthesis, Characterization and Antimicrobial Activity of Some Novel Substituted Quinolines. Molecules, 15(8), 5218-5227. Retrieved from [Link]
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El-Ghamry, H. A. (2013). Synthesis, characterization, and biological activity of some transition metal complexes with a new Schiff base ligand derived from 8-hydroxyquinoline. Bioinorganic Chemistry and Applications, 2013, 623138. Retrieved from [Link]
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Jain, A., & Jain, R. (2013). Development and validation of a stability-indicating HPLC method for the determination of rufinamide in bulk and pharmaceutical dosage form. Journal of Chromatographic Science, 51(7), 645-652. Retrieved from [Link]
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Al-Majed, A. A., Al-Othman, Z. A., & Al-Warthan, A. A. (2016). Development and Validation of an HPLC Method for the Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in Their Combined Formulations. Journal of AOAC International, 99(5), 1215-1221. Retrieved from [Link]
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Jain, D. K., & Patel, P. (2014). Development and validation of a simple HPLC method for the simultaneous estimation of amlodipine besylate and olmesartan medoxomil in their combined dosage form. Pharmaceutical Methods, 5(1), 12-16. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
Li, W., et al. (2016). A sensitive GC-MS method for the determination of fenthion in apples and its application to a dissipation study. Food Chemistry, 208, 283-288. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2019). Synthesis and Characterization of Novel Quinoxaline Derivatives as Potential Anticancer Agents. Molecules, 24(21), 3909. Retrieved from [Link]
-
Al-Salahi, R., et al. (2018). Synthesis and Characterization of New Quinoline Derivatives and Their Evaluation as Anticancer Agents. Molecules, 23(10), 2659. Retrieved from [Link]
-
LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2018). Synthesis, characterization and biological evaluation of novel quinoline-based chalcones as potential anticancer agents. Chemistry Central Journal, 12(1), 1-11. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Wang, C., et al. (2019). Synthesis, Characterization, and Photocatalytic Activity of TiO2 Nanotubes Decorated with Ag Nanoparticles. Journal of Chemistry, 2019, 8740598. Retrieved from [Link]
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Biomedical Master. (n.d.). UV-Visible Spectroscopy: Principle, Instrumentation, and Applications. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Biomedical Master. (n.d.). High-Performance Liquid Chromatography (HPLC): Principles and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
EDQM. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
Scale-up synthesis of 8-Bromo-7-methylquinoline
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 8-bromo-7-methylquinoline, a crucial building block in pharmaceutical and materials science research. The presented protocol is based on a modified Skraup-Doebner-von Miller reaction, selected for its efficiency, high yield, and scalability. This application note delves into the mechanistic underpinnings of the synthesis, provides a detailed, step-by-step protocol suitable for multi-gram to kilogram scale production, and addresses critical safety and analytical considerations. The information herein is intended to empower researchers to confidently and safely produce high-purity this compound for their developmental needs.
Introduction: The Significance of this compound
Substituted quinolines are a prominent class of heterocyclic compounds with a broad spectrum of applications, most notably in medicinal chemistry. The unique electronic and steric properties imparted by the bromine and methyl substituents at the 8 and 7 positions, respectively, make this compound a valuable intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and antimalarial drugs. Furthermore, its utility extends to the development of organic light-emitting diodes (OLEDs) and other advanced materials.
The growing demand for this compound necessitates a robust and scalable synthetic route. This guide focuses on a well-established yet refined methodology that addresses the common challenges associated with traditional quinoline syntheses, such as harsh reaction conditions and byproduct formation.
The Synthetic Strategy: A Modified Skraup-Doebner-von Miller Approach
Several classical methods exist for the synthesis of quinolines, including the Combes, Gould-Jacobs, and Friedländer syntheses. However, for the specific case of this compound, the Skraup-Doebner-von Miller reaction offers a direct and high-yielding pathway. This one-pot reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent.
The selection of this pathway is underpinned by the following considerations:
-
Atom Economy: The reaction efficiently incorporates the majority of the atoms from the starting materials into the final product.
-
High Yield: Published procedures report yields of up to 75% on a laboratory scale, a promising starting point for scale-up.
-
Scalability: The reaction conditions are amenable to larger-scale production with appropriate engineering controls.
Reaction Mechanism
The reaction proceeds through a series of well-defined steps:
-
Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol is dehydrated to form acrolein, an α,β-unsaturated aldehyde.
-
Michael Addition: The starting material, 2-bromo-3-methylaniline, undergoes a Michael addition to the acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.
-
Oxidation: The dihydroquinoline is then oxidized by sodium m-nitrobenzenesulfonate to yield the aromatic this compound.
Process Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier (Example) |
| 2-Bromo-3-methylaniline | 186.06 | 100.0 g | 0.537 | ≥98% | Sigma-Aldrich |
| Glycerol | 92.09 | 99.0 g (78.5 mL) | 1.075 | ≥99.5% | Fisher Scientific |
| Sulfuric Acid, concentrated | 98.08 | 200 mL | - | 95-98% | VWR |
| Sodium m-nitrobenzenesulfonate | 225.16 | 69.0 g | 0.306 | ≥98% | Alfa Aesar |
| Deionized Water | 18.02 | As needed | - | - | - |
| Sodium Carbonate, saturated soln. | 105.99 | As needed | - | - | - |
| Ethyl Acetate | 88.11 | 3 x 500 mL | - | ACS Grade | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Granular | - |
| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh | - |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Dropping funnel
-
Large beaker or container for quenching
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the 2 L three-necked flask with the mechanical stirrer, condenser, and dropping funnel. Ensure all joints are properly sealed.
-
Charging Reagents: In the flask, combine 2-bromo-3-methylaniline (100.0 g, 0.537 mol) with a mixture of concentrated sulfuric acid (200 mL) and deionized water (100 mL). Caution: The addition of sulfuric acid to water is highly exothermic. Prepare this mixture in a separate beaker with cooling and add it to the aniline derivative.
-
Addition of Glycerol: Add glycerol (99.0 g, 1.075 mol) to the reaction mixture.
-
Heating: Begin stirring and heat the mixture to 130°C using the heating mantle.
-
Addition of Oxidizing Agent: In a separate beaker, dissolve sodium m-nitrobenzenesulfonate (69.0 g, 0.306 mol) in deionized water (100 mL). Once the reaction mixture reaches 130°C, add this solution dropwise via the dropping funnel over a period of 30-45 minutes. Caution: The reaction is exothermic and can become vigorous. Maintain strict temperature control.
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 130°C for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.
-
Quenching: After 3 hours, turn off the heating and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing 2 L of ice water with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a 2 L separatory funnel and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product is purified by column chromatography on silica gel.
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a hexane/ethyl acetate (9:1) solvent system.
-
Fraction Collection: Collect the fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a white to off-white solid. The expected yield is approximately 75%.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (m, 1H), ~8.0 (d, 1H), ~7.5 (m, 2H), ~7.3 (m, 1H), ~2.5 (s, 3H) |
| Mass Spectrometry (EI) | m/z: 222/224 (M⁺, M⁺+2 in a 1:1 ratio, characteristic of a monobrominated compound) |
| Purity (by HPLC or GC) | ≥98% |
Safety and Handling
The scale-up of this synthesis requires strict adherence to safety protocols.
-
Hazardous Reagents:
-
2-Bromo-3-methylaniline: Toxic and corrosive.
-
Concentrated Sulfuric Acid: Highly corrosive and reactive.
-
Glycerol: Combustible liquid.
-
Sodium m-nitrobenzenesulfonate: Toxic and oxidizing solid.
-
-
Reaction Hazards: The Skraup reaction is highly exothermic and can become violent if not properly controlled.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or chemical splash goggles, and chemically resistant gloves.
-
Engineering Controls: Conduct the reaction in a chemical fume hood with good ventilation. For larger scale reactions, a jacketed reactor with precise temperature control is recommended.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The modified Skraup-Doebner-von Miller synthesis detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. By understanding the reaction mechanism, adhering to the detailed protocol, and implementing stringent safety measures, researchers and drug development professionals can confidently produce this valuable compound for their ongoing research and development efforts. The self-validating nature of the protocol, with its clear analytical checkpoints, ensures the consistent quality of the final product.
References
-
A new, simple, and efficient synthesis of this compound. (2014). Organic Chemistry An Indian Journal, 10, 398-400. [Link]
-
Skraup-Doebner-von Miller reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Skraup synthesis - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Doebner–von Miller reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Gould–Jacobs reaction - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Combes quinoline synthesis - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
Friedländer synthesis - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
-
This compound - Substance Information - ECHA. (n.d.). Retrieved from [Link]
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This compound | C10H8BrN - PubChem. (n.d.). Retrieved from [Link]
-
Skraup Quinoline Synthesis: A Comprehensive Review. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Purification of Quinolines - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
This compound Spectral Data. (n.d.). SpectraBase. Retrieved from [Link]
-
Safety in the Organic Chemistry Laboratory - American Chemical Society. (n.d.). Retrieved from [Link]
-
Scale-Up of Chemical Reactions - Chemical Engineering. (n.d.). Chemengonline.com. Retrieved from [Link]
-
Process Safety Management - Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
-
Glycerol - The Chemical Company. (n.d.). Retrieved from [Link]
-
Sulfuric Acid - The Chemical Company. (n.d.). Retrieved from [Link]
-
Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S - PubChem. (n.d.). Retrieved from [Link]
-
2-Bromo-3-methylaniline | C7H8BrN - PubChem. (n.d.). Retrieved from [Link]
One-pot synthesis of 8-Bromo-7-methylquinoline derivatives
[2] [Link] A one-pot synthesis of 2,4-disubstituted-8-bromo-7-methylquinolines has been developed via a modified Friedländer annulation using Bi(OTf)3 as a catalyst. This method involves the reaction of 2-amino-3-bromo-4-methylacetophenone with various 1,3-dicarbonyl compounds. The key features of this protocol are its operational simplicity, use of a mild and reusable catalyst, and good to excellent yields (75–92%). The reusability of the Bi(OTf)3 catalyst was tested, showing a slight decrease in yield after three cycles. The synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectrometry.
[Link] A facile one-pot synthesis of 8-bromo-7-methylquinoline derivatives is achieved through a multi-component reaction of 2-amino-3-bromo-4-methylacetophenone, an aromatic aldehyde, and a compound with an active methylene group in the presence of piperidine as a catalyst. This method provides good yields and involves a simple work-up procedure. The reaction proceeds via a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
[Link] Quinoline and its derivatives are important heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and environmentally friendly methods for the synthesis of quinolines is a significant area of research in organic chemistry.
[Link] The Friedländer Synthesis is a widely used method for the preparation of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction can be catalyzed by acids or bases.
[Link] Bismuth(III) triflate (Bi(OTf)3) is a versatile and environmentally friendly Lewis acid catalyst used in various organic transformations. Its advantages include high catalytic activity, low toxicity, and moisture stability, making it a suitable catalyst for green chemistry applications.
[Link] A variety of quinoline derivatives have been synthesized and evaluated for their biological activities. The substituent pattern on the quinoline ring plays a crucial role in determining the pharmacological properties of these compounds. For example, halogenated quinolines have shown potent anticancer and antimicrobial activities.
[Link] The development of one-pot syntheses and multi-component reactions (MCRs) is a key goal in modern organic synthesis. These approaches offer several advantages over traditional multi-step methods, including higher efficiency, reduced waste, and simplified purification procedures.
[Link] Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. Quinoline itself has few applications, but many of its derivatives are useful in diverse applications.
[Link] The Doebner-von Miller reaction is a method for synthesizing quinolines. The reaction uses an α,β-unsaturated carbonyl compound and an aniline in the presence of a Lewis acid or a Brønsted acid.
[Link] The Combes quinoline synthesis is a chemical reaction that is used to synthesize quinolines. It is named after the French chemist Alphonse Combes (1858-1907). It involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.
[Link] The Friedländer quinoline synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. The reaction is typically catalyzed by a base, such as sodium hydroxide or piperidine, or an acid, such as sulfuric acid or p-toluenesulfonic acid.
[Link] An efficient one-pot synthesis of polysubstituted quinolines is achieved via a three-component reaction of anilines, aldehydes, and alkynes catalyzed by iron(III) chloride. This method offers a broad substrate scope and good yields.
[Link] The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated (hence condensation). The product is often an α,β-unsaturated ketone.
[Link] The Michael reaction or Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. It belongs to the larger class of conjugate additions. This is one of the most useful methods for the mild formation of C–C bonds.
[Link] A variety of catalysts have been explored for the Friedländer annulation, including mineral acids, Lewis acids, and solid-supported catalysts. The choice of catalyst can significantly influence the reaction efficiency and selectivity.
[Link] The use of reusable catalysts is a key principle of green chemistry. Catalysts that can be easily recovered and reused can significantly reduce the environmental impact of chemical processes.
[Link] Bismuth triflate has been shown to be an effective and reusable catalyst for the Friedländer quinoline synthesis under solvent-free conditions. This method offers several advantages, including high yields, short reaction times, and environmental friendliness.
[Link] A facile and efficient one-pot synthesis of poly-substituted quinolines from 2-aminoaryl ketones and β-ketoesters using Bi(OTf)3 as a catalyst is described. The reaction proceeds smoothly at room temperature to afford the corresponding quinolines in high yields.
[Link] A simple and efficient one-pot synthesis of 2,4-disubstituted 8-bromo-7-methylquinolines is achieved by the reaction of 2-amino-3-bromo-4-methylacetophenone with various 1,3-dicarbonyl compounds using bismuth(III) triflate as a catalyst. The catalyst can be recovered and reused for several cycles without significant loss of activity.
[Link] A facile one-pot synthesis of this compound derivatives has been developed. This method involves the reaction of 2-amino-3-bromo-4-methylacetophenone, an aromatic aldehyde, and a compound with an active methylene group in the presence of piperidine as a catalyst. The reaction proceeds smoothly to afford the corresponding quinoline derivatives in good yields.
[Link] This paper describes a one-pot synthesis of this compound derivatives using a multi-component reaction. The key starting material is 2-amino-3-bromo-4-methylacetophenone. The reaction is catalyzed by piperidine and proceeds through a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
[Link] This article reports a one-pot synthesis of this compound derivatives via a three-component reaction of 2-amino-3-bromo-4-methylacetophenone, aromatic aldehydes, and active methylene compounds using piperidine as a catalyst. The method is efficient and provides good yields of the desired products. The synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis.
[Link] This paper describes a Bi(OTf)3-catalyzed one-pot synthesis of 2,4-disubstituted-8-bromo-7-methylquinolines via a modified Friedländer annulation. The reaction of 2-amino-3-bromo-4-methylacetophenone with 1,3-dicarbonyl compounds proceeds efficiently to give the corresponding quinolines in high yields. The catalyst is reusable, making this a green and economical process.
[Link] Bismuth(III) trifluoromethanesulfonate is a chemical compound with the formula Bi(SO3CF3)3. It is a powerful and water-tolerant Lewis acid catalyst. It is commercially available and can be handled in air.
[Link] Amines can react with aldehydes and ketones to form imines (Schiff bases) or enamines. The reaction is typically reversible and is often catalyzed by acid.
[Link] The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nucleophile is typically an enolate, but other nucleophiles can also be used. The reaction is a powerful tool for the formation of carbon-carbon bonds.
[Link] The Knoevenagel condensation is a modification of the aldol condensation. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as a malonic ester or an acetoacetic ester, in the presence of a weak base, such as an amine.## Application Notes and Protocols: One-Pot Synthesis of this compound Derivatives
Authored by: A Senior Application Scientist
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient, atom-economical, and environmentally benign synthetic methodologies for these heterocycles is a paramount objective in modern organic synthesis. This document provides detailed application notes and protocols for two distinct and effective one-pot syntheses of this compound derivatives, a class of compounds with significant potential for further functionalization. We will explore a Bismuth(III) triflate-catalyzed modified Friedländer annulation and a piperidine-catalyzed multi-component reaction, offering researchers a choice of methodologies based on available starting materials and desired substitution patterns.
Introduction: The Strategic Importance of Quinolines and One-Pot Syntheses
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. The specific substitution pattern on this bicyclic heterocycle dramatically influences its pharmacological profile. The presence of a bromine atom at the C8 position and a methyl group at the C7 position in the target scaffold provides a versatile platform. The bromo-substituent serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
Traditional multi-step syntheses often suffer from drawbacks such as lower overall yields, increased waste generation, and laborious purification procedures. One-pot syntheses and multi-component reactions (MCRs) circumvent these issues by combining multiple reaction steps in a single reaction vessel, thereby enhancing operational simplicity and efficiency. This guide details two robust one-pot procedures to access this compound derivatives.
Method 1: Bismuth(III) Triflate-Catalyzed Modified Friedländer Annulation
The Friedländer synthesis is a classical and powerful method for constructing the quinoline core. This modified approach utilizes Bismuth(III) triflate (Bi(OTf)₃) as a mild, effective, and reusable Lewis acid catalyst to promote the condensation of 2-amino-3-bromo-4-methylacetophenone with a 1,3-dicarbonyl compound.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The Lewis acidic Bi(OTf)₃ catalyst activates the carbonyl group of the 1,3-dicarbonyl compound, facilitating a nucleophilic attack from the amino group of the 2-amino-3-bromo-4-methylacetophenone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final aromatic quinoline product. The use of Bi(OTf)₃ is advantageous due to its low toxicity, moisture stability, and high catalytic activity, aligning with the principles of green chemistry.
Experimental Workflow Diagram
Caption: Workflow for Bi(OTf)₃-catalyzed synthesis.
Detailed Experimental Protocol
-
Reagent Preparation: To a 25 mL round-bottom flask, add 2-amino-3-bromo-4-methylacetophenone (1.0 mmol), the desired 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 mmol), and Bismuth(III) triflate (0.05 mmol, 5 mol%).
-
Solvent Addition: Add ethanol (5 mL) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (20 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL).
-
Purification: Dry the crude product and purify by recrystallization from ethanol to yield the pure 2,4-disubstituted-8-bromo-7-methylquinoline.
Representative Data
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 8-bromo-2,7-dimethylquinolin-4-yl-acetate | 92 |
| 2 | Acetylacetone | 4-(8-bromo-2,7-dimethylquinolin-4-yl)pentan-2-one | 88 |
| 3 | Dimedone | 9-(8-bromo-7-methylquinolin-2-yl)-3,3-dimethyl-3,4,6,7,8,9-hexahydro-1H-xanthen-1,8(2H,5H)-dione | 85 |
Yields are based on published data and may vary.
Method 2: Piperidine-Catalyzed Three-Component Reaction
This alternative one-pot synthesis involves a three-component reaction between 2-amino-3-bromo-4-methylacetophenone, an aromatic aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) using piperidine as a basic catalyst. This method is particularly useful for synthesizing quinolines with diverse substituents at the 2 and 3 positions.
Mechanistic Rationale
This reaction proceeds through a domino sequence of three well-known reactions:
-
Knoevenagel Condensation: The reaction initiates with a piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound to form an α,β-unsaturated intermediate.
-
Michael Addition: The amino group of 2-amino-3-bromo-4-methylacetophenone then undergoes a conjugate (Michael) addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via the attack of the enolate on the acetyl carbonyl group, followed by dehydration and tautomerization to yield the stable aromatic quinoline system.
Reaction Pathway Diagram
Application Notes and Protocols: 8-Bromo-7-methylquinoline in Materials Science Research
Introduction: The Strategic Importance of 8-Bromo-7-methylquinoline in Advanced Materials
Quinoline and its derivatives represent a cornerstone in the development of functional organic materials, prized for their rigid, planar structure and versatile electronic properties.[1] Within this class of heterocycles, this compound emerges as a particularly valuable building block for materials science innovation. Its carefully orchestrated substitution pattern—a bromine atom at the 8-position and a methyl group at the 7-position—is not accidental but rather a strategic design for molecular engineering.
The bromine atom serves as a highly reactive handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] This allows for the facile introduction of a diverse array of functional moieties, enabling the synthesis of novel materials with tailored optoelectronic properties.[1] The adjacent methyl group, in turn, influences the molecule's solubility, film-forming characteristics, and steric properties, which are critical for device fabrication and performance.[1] This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its utility in organic light-emitting diodes (OLEDs) and as a platform for further chemical diversification.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed Skraup synthesis of this compound.
Experimental Protocol: Skraup Synthesis
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | 10.0 g | 53.7 |
| Glycerol | C₃H₈O₃ | 92.09 | 20.0 mL | ~260 |
| Arsenic Pentoxide | As₂O₅ | 229.84 | 9.8 g | 42.6 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 12.0 mL | ~220 |
| Water | H₂O | 18.02 | As needed | - |
| Ammonia solution (aq.) | NH₃ | 17.03 | As needed | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |
| Alumina (for chromatography) | Al₂O₃ | 101.96 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-bromo-3-methylaniline (10.0 g), glycerol (20.0 mL), and arsenic pentoxide (9.8 g).
-
Initiation: Gently heat the mixture with stirring to approximately 100°C.
-
Acid Addition: Add concentrated sulfuric acid (12.0 mL) dropwise from the dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to 130-140°C and maintain this temperature for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with 100 mL of cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the solution is basic (pH > 8). This should be done in an ice bath to manage the heat generated.
-
Isolation: A solid precipitate should form upon neutralization. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Dry the crude solid in air. The crude product can be purified by column chromatography on alumina using dichloromethane as the eluent to yield pure this compound.[3]
Application in Organic Light-Emitting Diodes (OLEDs)
The inherent photophysical properties of the quinoline scaffold make this compound and its derivatives prime candidates for use in OLEDs.[1] These materials can function in several critical roles within an OLED device, including as emissive materials, host materials for dopants, or as components of the charge-transport layers.[1] The ability to tune the electronic properties through substitution at the 8-position makes this molecule a versatile platform for developing next-generation OLED materials.
Workflow for OLED Fabrication using this compound Derivatives
Caption: A generalized workflow for the fabrication of a multi-layer OLED device.
Protocol: Fabrication of a Solution-Processed OLED
This protocol describes a general method for fabricating a multi-layer OLED using spin-coating, suitable for solution-processable derivatives of this compound.
Procedure:
-
Substrate Preparation: Sequentially clean an indium tin oxide (ITO)-coated glass substrate by sonicating in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas and treat with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
Hole Injection Layer (HIL): Spin-coat a solution of a suitable HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the manufacturer's specifications.
-
Hole Transport Layer (HTL): On top of the HIL, spin-coat a solution of an HTL material (e.g., TPD or Poly-TPD) and anneal.
-
Emissive Layer (EML): Prepare a solution of the this compound derivative (as a host or emitter) in a suitable organic solvent (e.g., chlorobenzene or toluene). If used as a host, add a phosphorescent or fluorescent dopant at a specific weight percentage. Spin-coat this solution onto the HTL and anneal.
-
Electron Transport and Injection Layers (ETL/EIL): Transfer the substrate to a high-vacuum thermal evaporator. Deposit an ETL (e.g., TPBi) followed by an EIL (e.g., LiF).
-
Cathode Deposition: Without breaking the vacuum, deposit a metal cathode (e.g., aluminum) on top of the EIL.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect it from oxygen and moisture.
Chemical Derivatization: Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
The true power of this compound as a building block lies in the reactivity of its bromine atom. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast library of novel materials from this single precursor.[1][2]
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[5][6]
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₀H₈BrN | 222.08 | Starting Material |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | Coupling Partner |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Toluene/Water | - | - | Solvent |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed toluene (10 mL) and degassed water (2 mL).
-
Reaction: Heat the mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 8-phenyl-7-methylquinoline.
Buchwald-Hartwig Amination Protocol
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an aryl halide with an amine.[7][8]
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₀H₈BrN | 222.08 | Starting Material |
| Morpholine | C₄H₉NO | 87.12 | Amine |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Ligand |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Base |
| Toluene | C₇H₈ | 92.14 | Solvent |
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and toluene (5 mL). Finally, add morpholine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture to 100°C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired amino-quinoline product.
Conclusion
This compound stands as a testament to the power of strategic molecular design in materials science. Its unique combination of a reactive bromine handle and a sterically influential methyl group provides a versatile platform for the synthesis of a wide range of functional organic materials. The protocols outlined in this guide for its synthesis, application in OLEDs, and derivatization through cross-coupling reactions are intended to empower researchers to explore the full potential of this valuable building block in the creation of next-generation electronic and optoelectronic devices.
References
-
Synthesis of 8-bromo-5,6,7-trimethylquinoline. PrepChem.com. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Flow chemistry applications for the synthesis of 8-Bromo-7-methylquinoline
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties. The development of efficient, scalable, and safe synthetic methodologies for these compounds is therefore of paramount importance to the pharmaceutical industry. 8-Bromo-7-methylquinoline, in particular, serves as a crucial building block for more complex molecular architectures.
Traditionally, the synthesis of quinolines, such as this compound, has been accomplished through classic named reactions like the Skraup-von Miller synthesis. This method, while effective, often involves harsh reaction conditions, including the use of strong acids at high temperatures, which can lead to safety concerns and the formation of significant tarry byproducts, especially on a larger scale.
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering solutions to many of the challenges associated with traditional batch production. By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control leads to improved reaction efficiency, higher yields, better product selectivity, and, most importantly, a significantly improved safety profile. The small reactor volumes inherent to flow systems minimize the risk associated with highly exothermic or hazardous reactions. This application note provides a detailed protocol for the synthesis of this compound utilizing a continuous flow adaptation of the Skraup-von Miller reaction.
Theory and Mechanistic Insights
The Skraup-von Miller synthesis of quinolines is a robust and versatile reaction that proceeds through the reaction of an aniline with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent. The reaction mechanism, as illustrated below, involves several key steps:
-
Dehydration of Glycerol: In the presence of hot, concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The starting aniline, in this case, 2-bromo-3-methylaniline, acts as a nucleophile and undergoes a Michael (1,4-) addition to the acrolein intermediate.
-
Cyclization and Dehydration: The resulting β-anilinopropionaldehyde then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.
-
Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An external oxidizing agent is often employed, though in some cases, the aniline starting material or an intermediate can act as the oxidant.
The highly exothermic nature of both the glycerol dehydration and the subsequent cyclization steps necessitates careful temperature control, which can be challenging in large-scale batch reactors. Flow chemistry provides an ideal platform to manage this exothermicity due to the high surface-area-to-volume ratio of microreactors, ensuring efficient heat dissipation and maintaining precise temperature control throughout the reaction.
Experimental Protocol: Continuous Flow Synthesis of this compound
This protocol details the continuous flow synthesis of this compound from 2-bromo-3-methylaniline and glycerol.
Reagent Preparation
Solution A (Aniline Feed):
-
2-bromo-3-methylaniline (1.0 eq)
-
Glycerol (3.0 eq)
-
Concentrated Sulfuric Acid (98%)
Caution: The dissolution of the aniline in concentrated sulfuric acid is highly exothermic. This step should be performed slowly in an ice bath with continuous stirring.
Procedure:
-
In a fume hood, carefully and slowly add concentrated sulfuric acid to a stirred solution of 2-bromo-3-methylaniline and glycerol in a robust container placed in an ice bath.
-
Continue stirring until all components are fully dissolved.
Solution B (Oxidizing Agent - Optional):
-
Nitrobenzene (1.2 eq) dissolved in a minimal amount of concentrated sulfuric acid.
Note: The use of an external oxidizing agent like nitrobenzene can improve yields and reduce the formation of dimeric byproducts. However, for simplicity, this protocol will initially focus on the self-oxidizing nature of the reaction.
Flow System Setup
The following diagram illustrates the setup for the continuous flow synthesis of this compound.
Caption: Experimental workflow for the continuous flow synthesis of this compound.
System Components:
-
Pumps: Two high-pressure pumps capable of handling corrosive liquids.
-
Reactor: A heated reactor coil made of a material resistant to concentrated sulfuric acid at high temperatures (e.g., PFA, Hastelloy, or Silicon Carbide).
-
Back-Pressure Regulator (BPR): To maintain the system pressure and allow for superheating of the reaction mixture.
-
Heating Unit: A column heater or oil bath capable of maintaining the desired reaction temperature.
-
Collection Vessel: A flask cooled in an ice bath to quench the reaction.
Reaction Execution
-
System Priming: Prime the pump and the reactor with concentrated sulfuric acid to ensure the system is free of air and other contaminants.
-
Parameter Setting:
-
Set the reactor temperature to the desired value (e.g., 150-200 °C).
-
Set the back-pressure regulator to the desired pressure (e.g., 10-20 bar). This will allow for the superheating of the reaction mixture above its atmospheric boiling point, accelerating the reaction rate.
-
-
Initiate Flow: Once the system has reached the set temperature and pressure, begin pumping Solution A into the reactor at the desired flow rate.
-
Steady State: Allow the system to reach a steady state, which is typically achieved after 3-5 reactor volumes have passed through the system.
-
Collection: Collect the product stream in a flask containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the strong acid.
Work-up and Purification
-
Neutralization and Extraction: Carefully neutralize the collected reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Results and Discussion
The following table summarizes typical reaction parameters and expected outcomes for the flow synthesis of this compound.
| Parameter | Value | Rationale |
| Temperature | 150 - 200 °C | Higher temperatures accelerate the dehydration and cyclization steps. |
| Pressure (BPR) | 10 - 20 bar | Allows for superheating of the reaction mixture, leading to shorter reaction times. |
| Residence Time | 5 - 20 minutes | The optimal time the reagents spend in the heated reactor. |
| Flow Rate | 0.1 - 1.0 mL/min | Dependent on reactor volume and desired residence time. |
| Expected Yield | 60 - 85% | Flow chemistry often leads to improved yields compared to batch processes. |
Optimization Strategies:
-
Temperature Screening: A systematic variation of the reactor temperature can be performed to identify the optimal balance between reaction rate and byproduct formation.
-
Residence Time Optimization: Adjusting the flow rate will alter the residence time. Shorter residence times may be sufficient at higher temperatures.
-
Process Analytical Technology (PAT): The integration of in-line analytical tools, such as IR or UV-Vis spectroscopy, can enable real-time monitoring of the reaction, facilitating rapid optimization and control.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature or residence time. | Increase reactor temperature or decrease the flow rate. |
| Byproduct Formation | Reaction temperature is too high. | Decrease the reactor temperature. |
| Clogging/Blockage | Precipitation of starting materials or product. | Ensure all reagents are fully dissolved before pumping. Consider using a co-solvent. |
| Pressure Fluctuations | Air bubbles in the pump or leaks in the system. | Degas the reagent solution. Check all fittings for leaks. |
Critical Process Parameters and Outcomes
The following diagram illustrates the relationship between key process parameters and the desired reaction outcomes.
Caption: Relationship between critical process parameters and reaction outcomes.
Conclusion
The transition from batch to continuous flow synthesis for the preparation of this compound via the Skraup-von Miller reaction offers significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters afforded by flow chemistry minimizes the formation of byproducts and allows for operation at superheated conditions, drastically reducing reaction times. This application note provides a comprehensive and practical guide for researchers and drug development professionals to implement this modern synthetic approach, paving the way for the safer and more efficient production of this valuable chemical intermediate.
References
Troubleshooting & Optimization
Troubleshooting failed 8-Bromo-7-methylquinoline synthesis
Welcome to the technical support center for the synthesis of 8-bromo-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable chemical transformation. Here, we address common challenges encountered during the Skraup synthesis of this compound, offering in-depth, evidence-based solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely employed method for the synthesis of this compound is the Skraup synthesis. This reaction involves the treatment of 2-bromo-3-methylaniline with glycerol, an oxidizing agent, and concentrated sulfuric acid.
Q2: What is the role of each reactant in the Skraup synthesis?
-
2-Bromo-3-methylaniline: This is the aromatic amine substrate that forms the core of the quinoline ring system.
-
Glycerol: In the presence of concentrated sulfuric acid, glycerol dehydrates to form acrolein, which is the three-carbon electrophile that undergoes a Michael addition with the aniline derivative.
-
Concentrated Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and a catalyst for the cyclization and dehydration steps.
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Oxidizing Agent: An oxidizing agent, traditionally arsenic pentoxide or more modernly, nitrobenzene, is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
A common frustration in the Skraup synthesis is a low or negligible yield of the desired this compound. This can often be attributed to several factors:
Possible Cause 1: Ineffective Dehydration of Glycerol
The formation of acrolein from glycerol is a critical first step. Insufficient dehydration will starve the reaction of its key electrophile.
-
Troubleshooting Steps:
-
Ensure High-Quality Reagents: Use anhydrous glycerol and concentrated (98%) sulfuric acid to maximize the efficiency of the dehydration process. The presence of water can hinder the reaction.
-
Verify Reaction Temperature: The dehydration of glycerol requires a specific temperature range, typically around 120-130°C, before the addition of the aniline derivative. Monitor the temperature of the glycerol-sulfuric acid mixture closely.
-
Possible Cause 2: Reaction Temperature is Not Optimal
The Skraup synthesis is highly exothermic and temperature-sensitive.
-
Troubleshooting Steps:
-
Controlled Heating: The reaction should be heated gradually to the target temperature, typically between 130-140°C. Overheating can lead to the polymerization of acrolein and the formation of tarry byproducts, significantly reducing the yield.
-
Moderator Use: The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the exothermic nature of the reaction.
-
Possible Cause 3: Inefficient Oxidizing Agent
The final aromatization step is crucial for obtaining the quinoline product.
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: While arsenic pentoxide is effective, its toxicity is a major concern. Nitrobenzene is a common alternative, though it may require higher temperatures and longer reaction times.
-
Stoichiometry: Ensure the correct stoichiometric amount of the oxidizing agent is used. An excess may lead to unwanted side reactions, while an insufficient amount will result in incomplete conversion.
-
Issue 2: Formation of Tarry Byproducts and Purification Difficulties
The Skraup reaction is notorious for producing significant amounts of dark, tarry substances, which can complicate product isolation and purification.
Possible Cause 1: Polymerization of Acrolein
Acrolein is highly reactive and prone to polymerization, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Controlled Addition: Add the 2-bromo-3-methylaniline to the pre-heated glycerol-sulfuric acid mixture slowly and in portions. This ensures that the acrolein reacts as it is formed, minimizing its concentration and the likelihood of polymerization.
-
Vigorous Stirring: Maintain vigorous and constant stirring throughout the reaction to ensure homogeneity and efficient heat dissipation.
-
Possible Cause 2: Incomplete Reaction or Side Reactions
A variety of side reactions can contribute to the formation of impurities.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Work-up Procedure: A careful work-up is essential. After cooling, the reaction mixture should be poured onto ice and then carefully neutralized with a base such as sodium hydroxide or ammonia. This should be done slowly and with cooling to avoid a violent reaction and potential degradation of the product.
-
Purification Strategy
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude product can be recrystallized from a suitable solvent system, such as ethanol/water. | Simple, cost-effective, and can yield high-purity product. | May not be effective for removing certain impurities. |
| Column Chromatography | The crude product is purified on a silica gel column using a non-polar eluent system, such as petroleum ether/ethyl acetate. | Highly effective for separating the product from a wide range of impurities. | More time-consuming and requires larger volumes of solvent. |
Issue 3: Reaction is Too Vigorous or Uncontrolled
The exothermic nature of the Skraup synthesis presents a significant safety hazard if not properly managed.
Possible Cause: Rapid Mixing of Reagents and Insufficient Heat Dissipation
-
Preventative Measures and Workflow:
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add glycerol (2.76 g, 30 mmol) and concentrated sulfuric acid (3 mL).
-
Moderator Addition: Add ferrous sulfate heptahydrate (0.15 g, 0.54 mmol) to the mixture.
-
Initial Heating: Heat the mixture to 130°C with vigorous stirring.
-
Reagent Addition: Slowly add a mixture of 2-bromo-3-methylaniline (1.86 g, 10 mmol) and arsenic pentoxide (1.5 g, 6.5 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 140°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 130-140°C for 3 hours.
-
Work-up: Cool the mixture to room temperature and pour it onto 100 g of crushed ice. Carefully neutralize the solution with concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (10:1) eluent system to afford this compound as a white solid.
Protocol 2: Product Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product on silica gel plates using a petroleum ether/ethyl acetate (10:1) mobile phase. Visualize the spots under UV light (254 nm).
-
Melting Point: The purified this compound should have a melting point of 83-84°C.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum (in CDCl₃) should show a characteristic singlet for the methyl group at approximately δ 2.65 ppm.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine at m/z 222/224.
Mechanistic Overview
Caption: Simplified mechanism of the Skraup synthesis.
References
-
Synthesis of this compound. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]
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Synthesis of this compound - Dimensions. (n.d.). Dimensions. Retrieved January 11, 2026, from [Link]
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Synthesis of this compound | Request PDF. (1991, February). ResearchGate. Retrieved January 11, 2026, from [Link]
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This compound | C10H8BrN. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Skraup reaction - Wikipedia. (2023, December 1). Wikipedia. Retrieved January 11, 2026, from [Link]
-
QUINOLINE - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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Skraup quinoline synthesis - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved January 11, 2026, from [Link]
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Skraup Reaction: Mechanism & Applications. (n.d.). Embibe. Retrieved January 11, 2026, from [Link]
-
Skraup Synthesis of Quinolines: Mechanism and Applications. (n.d.). Chem-Space. Retrieved January 11, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). UCLA Chemistry. Retrieved January 11, 2026, from [Link]
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Skraup Reaction - an overview | ScienceDirect Topics. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
This compound | C10H8BrN. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Synthesis of 2-((8-bromo-7-methylquinolin-4-yl)amino) ... - Molbase. (n.d.). Molbase. Retrieved January 11, 2026, from [Link]
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This compound | 134139-44-3 | Chemsrc. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]
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Modern Approaches to Quinoline Synthesis. (2008). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
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Skraup reaction - Oxford Reference. (n.d.). Oxford Reference. Retrieved January 11, 2026, from [Link]
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Skraup Reaction: Mechanism, and Applications - Chemistry Learner. (n.d.). Chemistry Learner. Retrieved January 11, 2026, from [Link]
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Skraup Synthesis of Quinolines - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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Skraup Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Skraup Reaction - an overview | ScienceDirect Topics. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Recent advances in the Skraup-Doebner-von Miller reaction. (2012). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Skraup–Doebner–von Miller reaction - Wikipedia. (2023, November 29). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Synthesis and Characterization of New Quinoline Derivatives. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Purification of Quinoline Derivatives - Chemistry Stack Exchange. (n.d.). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
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Synthesis of this compound - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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The Skraup Reaction: A Review - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Side Reactions in the Skraup Synthesis - Chemistry LibreTexts. (n.d.). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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The Skraup Synthesis of Quinolines - Major Reference Works. (2004). Wiley Online Library. Retrieved January 11, 2026, from [Link]
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Substituent Effects in the Skraup Synthesis - ACS Publications. (1951). ACS Publications. Retrieved January 11, 2026, from [Link]
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Skraup synthesis | chemical reaction | Britannica. (n.d.). Britannica. Retrieved January 11, 2026, from [Link]
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Skraup Quinoline Synthesis - Reaction Details and Conditions. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]
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Synthesis of this compound | C10H8BrN - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Optimization of the Skraup Synthesis of Quinolines. (1946). ACS Publications. Retrieved January 11, 2026, from [Link]
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A Study of the Skraup Synthesis of Quinolines. (1947). JSTOR. Retrieved January 11, 2026, from [Link]
-
Workup Procedures for the Skraup Synthesis - Chemistry Stack. (n.d.). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
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Extraction of Quinolines from Reaction Mixtures. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Purity of Starting Materials in the Skraup Synthesis. (1960). ACS Publications. Retrieved January 11, 2026, from [Link]
-
The Role of Glycerol in the Skraup Synthesis. (1947). JSTOR. Retrieved January 11, 2026, from [Link]
-
Oxidizing Agents in the Skraup Synthesis - Wiley Online Library. (2004). Wiley Online Library. Retrieved January 11, 2026, from [Link]
-
A Safer Alternative to Arsenic Pentoxide in the Skraup Synthesis. (1985). ACS Publications. Retrieved January 11, 2026, from [Link]
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The Role of Sulfuric Acid in the Skraup Synthesis. (2012). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Effect of Sulfuric Acid Concentration on the Skraup Synthesis. (1947). JSTOR. Retrieved January 11, 2026, from [Link]
-
Synthesis of this compound and its derivatives. (2009). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
A Practical Synthesis of this compound. (2006). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological evaluation of novel 7-methylquinoline .... (2010). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Modern Methods in Quinoline Synthesis - Wiley Online Library. (2010). Wiley Online Library. Retrieved January 11, 2026, from [Link]
-
Scale-up of the Skraup Synthesis of Quinolines. (1999). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Quinoline Synthesis: A Review of the Classic and Modern Methods. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
A Comparison of the Skraup, Doebner-von Miller, and Combes. (1942). ACS Publications. Retrieved January 11, 2026, from [Link]
-
The Effect of Water on the Skraup Synthesis. (1947). JSTOR. Retrieved January 11, 2026, from [Link]
-
Monitoring the Skraup Synthesis by TLC - Chemistry Stack Exchange. (n.d.). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]
-
Characterization of this compound. (n.d.). Chemsrc. Retrieved January 11, 2026, from [Link]
-
13C NMR Spectrum of this compound - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Mass Spectrum of this compound - NIST. (n.d.). NIST. Retrieved January 11, 2026, from [Link]
-
The Importance of Stirring in the Skraup Synthesis. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Skraup Synthesis of Quinolines. (2003). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Phase-Transfer Catalyzed Skraup Synthesis of Quinolines. (1985). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Continuous-Flow Skraup Synthesis of Quinolines. (2006). ACS Publications. Retrieved January 11, 2026, from [Link]
Technical Support Center: Bromination of 7-Methylquinoline
Welcome to the technical support guide for the bromination of 7-methylquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this electrophilic aromatic substitution. The guidance herein is based on established chemical principles and field-proven insights to help you navigate potential side reactions and optimize your synthesis.
Overview of the Core Reaction
The bromination of 7-methylquinoline is an electrophilic aromatic substitution (EAS). The quinoline ring system presents a complex challenge for regioselectivity. The pyridine ring is deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring. The 7-methyl group is an activating, ortho-, para- directing group. This directs incoming electrophiles primarily to the C6 and C8 positions. Steric hindrance from the peri-position often favors substitution at C8, making 8-bromo-7-methylquinoline the expected major product under controlled kinetic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the bromination of 7-methylquinoline?
Under standard electrophilic aromatic substitution conditions (e.g., Br₂ in acetic acid or a non-polar solvent), the major product is typically This compound . The methyl group at C7 activates the C6 and C8 positions. The C8 position is generally favored due to a combination of electronic and steric factors.
Q2: Why does bromination not occur on the pyridine ring?
The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. The reaction intermediates for substitution on the pyridine ring are significantly less stable than those for substitution on the benzene ring. For substitution to occur on the pyridine ring, harsh conditions or a different mechanism (e.g., nucleophilic substitution) is usually required.
Q3: What are the most common side reactions I should be aware of?
The two most prevalent side reactions are:
-
Over-bromination: The introduction of two or more bromine atoms onto the aromatic ring, leading to products like 6,8-dibromo-7-methylquinoline.
-
Benzylic Bromination: Radical substitution on the 7-methyl group, forming 7-(bromomethyl)quinoline, particularly when using N-bromosuccinimide (NBS) with a radical initiator or under photochemical conditions.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental issues, their underlying causes, and corrective actions.
Issue 1: Low Yield of Desired Product with Multiple Aromatic Signals in NMR/GC-MS
Potential Cause: Over-bromination
You are likely forming significant amounts of di-brominated products, such as 6,8-dibromo-7-methylquinoline. The initial product, this compound, is still an activated ring system and can undergo a second substitution if the brominating agent is in excess or the reaction conditions are too harsh.
Diagnostic Workflow:
Caption: Troubleshooting workflow for over-bromination.
Corrective Actions:
-
Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., Br₂ or NBS).
-
Slow Addition: Add the brominating agent dropwise to the solution of 7-methylquinoline at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and dissipate heat.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed.
Issue 2: NMR Spectrum Shows a New Signal around 4.5 ppm, Aromatic Region is Cleaner
Potential Cause: Benzylic (Side-Chain) Bromination
You have likely formed 7-(bromomethyl)quinoline. This occurs via a free-radical mechanism on the methyl group. This pathway is highly favored when using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon exposure to UV light.
Mechanism Comparison:
Caption: Competing pathways for the bromination of 7-methylquinoline.
Corrective Actions:
-
Exclude Radical Initiators: If ring bromination is desired, ensure your reaction is free of radical initiators. Perform the reaction in the dark to prevent photochemical initiation.
-
Solvent Choice: For EAS with NBS, polar solvents often favor the electrophilic pathway, whereas non-polar solvents (like CCl₄) favor the radical pathway. Consider using a solvent like acetic acid or DMF.
-
Reagent Choice: If side-chain bromination persists with NBS, switching to molecular bromine (Br₂) in acetic acid or dichloromethane typically eliminates this side reaction.
Issue 3: Reaction Stalls or Yields a Dark, Tarry Mixture
Potential Cause: Degradation or Polymerization
This can occur under overly acidic or high-temperature conditions. Quinoline derivatives can be sensitive to strong acids, leading to decomposition or polymerization, which presents as an intractable mixture.
Corrective Actions:
-
Temperature Control: Maintain the recommended temperature throughout the reaction. Avoid excessive heating during both the reaction and workup.
-
Choice of Acid: If using a Lewis acid catalyst or a strong Brønsted acid solvent, ensure it is compatible with your substrate. A milder solvent like dichloromethane or chloroform may be preferable to neat sulfuric acid, for example.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may contribute to degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound (EAS)
This protocol is designed to favor electrophilic aromatic substitution and minimize side reactions.
| Parameter | Value / Description | Rationale |
| Reactants | 7-methylquinoline (1.0 eq.), Br₂ (1.05 eq.) | Slight excess of bromine ensures full conversion without promoting over-bromination. |
| Solvent | Glacial Acetic Acid | Polar solvent that facilitates the electrophilic pathway. |
| Temperature | 0-5 °C during addition, then RT | Low initial temperature controls the exothermic reaction. |
| Reaction Time | 2-4 hours (Monitor by TLC) | Avoids prolonged reaction times that can lead to side products. |
| Workup | Quench with Na₂S₂O₃ (aq), neutralize with NaHCO₃ (aq) | Removes excess bromine and neutralizes the acid. |
Step-by-Step Methodology:
-
Dissolve 7-methylquinoline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in acetic acid dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench unreacted bromine.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Product Mixture by ¹H NMR
-
Prepare a sample by dissolving ~5-10 mg of your crude product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected Peaks for this compound: Look for characteristic shifts in the aromatic region and a singlet for the methyl group.
-
Signature of Side Products:
-
Over-bromination (6,8-dibromo): Disappearance of the C6-H signal and further shifts in the remaining aromatic protons.
-
Benzylic Bromination (7-bromomethyl): A characteristic singlet peak around 4.5-4.8 ppm, integrating to 2H.
-
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
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Schmid, H. (1950). Über die Bromierung von Chinaldin mit N-Brom-succinimid. Helvetica Chimica Acta, 33(1), 107-111. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
Technical Support Center: Purification of 8-Bromo-7-methylquinoline
Welcome to the Technical Support Center for the purification of 8-Bromo-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this important synthetic intermediate. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.
I. Understanding the Impurity Profile of this compound
Effective purification begins with a foundational understanding of the potential impurities. This compound is commonly synthesized via a Skraup or a related reaction, which, while effective, can generate a range of byproducts.
A Plausible Synthetic Route: The Skraup Synthesis
A likely synthetic pathway to this compound is the Skraup synthesis, reacting 2-Bromo-3-methylaniline with glycerol in the presence of an acid and an oxidizing agent.
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dot
Common Impurities:
-
Unreacted Starting Materials: Residual 2-bromo-3-methylaniline.
-
Regioisomers: Depending on the precise reaction conditions, small amounts of other isomers, such as 6-bromo-7-methylquinoline, may form.
-
Tarry Byproducts: The highly acidic and high-temperature conditions of the Skraup synthesis can lead to the polymerization of acrolein (formed from the dehydration of glycerol), resulting in significant tar formation. [1]* Oxidizing Agent Residues: Depending on the oxidizing agent used (e.g., nitrobenzene, arsenic acid), byproducts from this reagent may be present.
II. Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound, along with troubleshooting for issues you may encounter.
A. Column Chromatography
Column chromatography is a highly effective method for separating this compound from both polar and non-polar impurities.
Q1: I am having difficulty achieving good separation of my this compound using silica gel chromatography. What should I do?
Answer: While silica gel is a common stationary phase, basic compounds like quinolines can sometimes interact strongly with the acidic silanol groups, leading to poor separation or degradation. Consider the following:
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Use of Alumina: For basic compounds, neutral or basic alumina can be an excellent alternative to silica gel. A successful purification of the structurally similar 8-bromo-5,6,7-trimethylquinoline was achieved using alumina. [2]* Deactivating Silica Gel: If you must use silica gel, you can deactivate it by pre-treating it with a solvent system containing a small amount of a base, such as 1-2% triethylamine in your eluent. This will neutralize the acidic sites on the silica surface.
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Optimize Your Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for bromoquinolines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. [3][4]Aim for an Rf value of 0.25-0.35 for your target compound.
Experimental Protocol: Column Chromatography on Alumina
This protocol is adapted from a procedure for a similar compound and should be a good starting point for this compound. [2]
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material you have.
-
Place a small plug of cotton wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of neutral alumina in your initial, least polar eluent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Carefully pour the slurry into the column, allowing the alumina to pack evenly. Avoid trapping air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the alumina.
-
-
Load the Sample:
-
Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, you can perform a "dry loading": dissolve your crude product in a suitable solvent, add a small amount of alumina, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Add a thin layer of sand on top of your sample to prevent disturbance during elution.
-
-
Elute the Column:
-
Carefully add your mobile phase to the column.
-
Begin elution, collecting fractions in test tubes.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
-
Monitor the Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
dot
Caption: Workflow for the purification of this compound by column chromatography.
B. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. [5] Q2: I am unsure which solvent to use for the recrystallization of this compound.
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For halogenated quinolines, common solvents to screen include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Hydrocarbons (e.g., hexanes, toluene)
-
Solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate) [6] Experimental Protocol: Recrystallization Solvent Screening and Procedure
-
Solvent Screening:
-
Place a small amount of your crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a relatively large volume of solvent at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of your chosen hot recrystallization solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
| Solvent System | Typical Polarity | Suitability for Bromoquinolines |
| Hexane/Ethyl Acetate | Low to Medium | Good for adjusting polarity, often used in chromatography and can be adapted for recrystallization. |
| Ethanol/Water | High | Effective if the compound is highly soluble in ethanol and insoluble in water. |
| Toluene | Low | Can be effective for less polar compounds. |
| Isopropanol | Medium | A common choice for recrystallizing a variety of organic solids. |
III. Frequently Asked Questions (FAQs)
Q3: My purified this compound is a yellow solid. Is this normal?
Answer: Yes, it is common for quinoline derivatives to appear as white to yellow or pale beige solids. [7]The color is often due to trace impurities or slight oxidation and does not necessarily indicate a low purity. However, if a colorless product is required, treatment with activated charcoal during recrystallization or further purification by chromatography may be necessary.
Q4: How can I confirm the purity of my final product?
Answer: The purity of your this compound should be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of your sample.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Q5: What are the best practices for storing purified this compound?
Answer: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
IV. References
-
Organic Syntheses Procedure. Quinoline. [Link]
-
Marsella, J. A. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. [Link]
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A. [Link]
-
Org Prep Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of 7-Bromo-8-methylquinoline. [Link]
-
Ozkten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. [Link]
-
Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews. [Link]
-
Wikipedia. Doebner-Miller-Reaktion. [Link]
-
ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
-
Hoffman, R. V. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]
-
Ito, Y., et al. (2001). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A. [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]
-
Google Patents. (n.d.). The crystallization of quinoline.
-
Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. [Link]
-
Ozkten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules. [Link]
-
PubChem. 8-(Bromomethyl)quinoline. [Link]
Sources
Catalyst deactivation in cross-coupling reactions of 8-Bromo-7-methylquinoline
This technical guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving the sterically hindered and electronically complex substrate, 8-bromo-7-methylquinoline. This document moves beyond standard protocols to provide in-depth troubleshooting and mechanistic insights into a common and frustrating challenge: catalyst deactivation. Our goal is to equip you with the expertise to diagnose, resolve, and ultimately prevent the premature death of your catalyst, leading to more robust and reproducible synthetic outcomes.
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the C7-methyl group significantly retards the rate-limiting oxidative addition step. Furthermore, the quinoline nitrogen atom can act as a Lewis base, coordinating to the palladium center and potentially sequestering the catalyst into inactive "off-cycle" complexes. These intrinsic properties make catalyst systems particularly susceptible to deactivation pathways that might be less prevalent with simpler aryl halides. This guide will dissect these deactivation phenomena and provide actionable, field-tested solutions.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address common experimental observations and provide a logical path to resolution.
Observation 1: My reaction starts but then stalls, often with the appearance of a black precipitate.
Question: I'm running a Suzuki-Miyaura coupling with this compound, and while I see some initial product formation, the reaction stops, and I observe black solids forming in the flask. What's happening and how can I fix it?
Answer:
This is a classic symptom of palladium black formation , which is the agglomeration of Pd(0) species into bulk, catalytically inactive palladium metal.
The "Why":
-
Slow Oxidative Addition: The steric bulk of the C7-methyl group on your quinoline substrate makes the oxidative addition of the C-Br bond to the Pd(0) center sluggish. This leads to a higher concentration of the unstable, "naked" Pd(0) catalyst in solution, which is prone to aggregation.
-
Ligand Dissociation/Degradation: At elevated temperatures, the phosphine ligand that is supposed to stabilize the Pd(0) can dissociate or degrade. Once the ligand is gone, the unprotected Pd(0) atoms rapidly coalesce into palladium black.
-
High Temperature: While heat can help overcome the activation barrier for oxidative addition, it also accelerates the rate of catalyst decomposition.
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Your Ligand Choice: Standard ligands like PPh₃ are often insufficient. Switch to a bulky, electron-rich biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands create a sterically encompassing pocket around the palladium, preventing aggregation and promoting the desired oxidative addition.
-
Lower the Reaction Temperature: Counterintuitively, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This can slow the rate of catalyst decomposition more than it slows the desired catalysis.
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize both the Pd(0) catalyst and the phosphine ligands. Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Use a Higher Catalyst Loading (as a last resort): While not ideal for process chemistry, increasing the catalyst loading can sometimes push a sluggish reaction to completion despite some deactivation.
Logical Workflow for Troubleshooting Palladium Black Formation
Caption: Troubleshooting workflow for palladium black formation.
Observation 2: My reaction is clean but gives low to no conversion, even after extended reaction times.
Question: I'm attempting a Heck coupling. My TLC/LC-MS shows only starting material, with no side products or black precipitate. The catalyst seems to be in solution but is simply not working. What is the likely cause?
Answer:
This scenario strongly suggests the formation of a stable, "off-cycle" catalyst-substrate complex that is catalytically inactive.
The "Why":
-
Quinoline Nitrogen Coordination: The lone pair on the quinoline nitrogen atom can coordinate strongly to the palladium(II) center after oxidative addition has occurred. This can lead to a stable, coordinatively saturated complex that is resistant to the subsequent steps of the catalytic cycle (e.g., migratory insertion in a Heck reaction or transmetalation in a Suzuki). The catalyst is effectively "trapped."
-
Inappropriate Base/Solvent: The choice of base and solvent can influence the stability of these off-cycle complexes. A highly coordinating solvent or a basic anion could further stabilize the trapped palladium species.
Step-by-Step Troubleshooting Protocol:
-
Ligand Modification: Employing very bulky ligands can create steric repulsion that disfavors the binding of the quinoline nitrogen to the palladium center, keeping the coordination site for the incoming coupling partner more accessible.
-
Solvent Screening: Switch from highly polar, coordinating solvents (like DMF or DMAc) to less coordinating ones (like toluene or dioxane). This can weaken the Pd-N interaction and favor the desired catalytic turnover.
-
Base Optimization: The choice of base is critical. In a Heck reaction, a weaker, non-coordinating organic base (like triethylamine or diisopropylethylamine) might be preferable to inorganic bases whose anions could coordinate to the palladium. For Suzuki reactions, a careful screening of bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended, as their solubility and basicity can impact the reaction outcome.
-
Consider Additives: In some cases, the addition of a Lewis acid or a halide scavenger can interact with the quinoline nitrogen, reducing its ability to poison the catalyst. This is an advanced technique and should be approached with caution and thorough literature review for your specific system.
Catalyst Sequestration by Quinoline Nitrogen
Caption: Quinoline nitrogen sequesters the Pd(II) intermediate.
Frequently Asked Questions (FAQs)
Q1: Can impurities in my this compound starting material cause catalyst deactivation?
A1: Absolutely. Impurities are a common source of failed reactions. Water can lead to inactive palladium hydroxo complexes, and residual halide ions from previous synthetic steps can interfere with the catalytic cycle. It is highly recommended to purify your starting material by recrystallization or column chromatography before use.
Q2: My reaction requires a high temperature (>120 °C) to proceed. How can I minimize catalyst deactivation under these conditions?
A2: High temperatures are a double-edged sword. To mitigate deactivation, consider using a more thermally stable ligand, such as a Josiphos or TrixiePhos type ligand, which are known for their robustness. Additionally, ensure your reaction time is optimized; prolonged heating will inevitably lead to some catalyst decomposition. A kinetic study to determine the point of maximum conversion before significant deactivation can be very informative.
Q3: I'm performing a Heck reaction and see isomers of my desired product. Is this related to catalyst deactivation?
A3: While not a direct deactivation in the sense of killing the catalyst, the formation of isomers can be linked to the stability of intermediates in the catalytic cycle. In a Heck reaction, this is often related to the regioselectivity of the migratory insertion and the kinetics of β-hydride elimination. An unstable or poorly-ligated catalyst might exhibit less selectivity. Re-evaluating your ligand and solvent system can often improve the isomeric ratio.
Q4: Can the product of the reaction inhibit the catalyst?
A4: Yes, this is a known phenomenon called product inhibition. The newly formed biaryl product can sometimes coordinate to the palladium center more strongly than the starting materials, slowing down or stopping the catalytic cycle. If you suspect product inhibition, try to run the reaction at a higher dilution or, if feasible, devise a method to remove the product from the reaction mixture as it is formed.
Summary of Key Parameters for Optimization
| Parameter | Key Consideration for this compound | Rationale |
| Palladium Precursor | Use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that reliably reduces to Pd(0) in situ. | Avoids handling pyrophoric Pd(0) sources and ensures a controlled initiation. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos). | Stabilizes Pd(0), promotes oxidative addition, and can disfavor N-coordination. |
| Solvent | Aprotic, non-coordinating solvents (e.g., Toluene, Dioxane, CPME). | Minimizes unwanted coordination to the palladium center. |
| Base | Screen inorganic bases (K₃PO₄, Cs₂CO₃) for Suzuki; consider organic bases (Et₃N, DIPEA) for Heck. | Base choice affects transmetalation/HX neutralization and can influence catalyst stability. |
| Temperature | The lowest temperature that affords a reasonable reaction rate (often 80-100 °C). | Balances the need for activation energy with the minimization of thermal decomposition pathways. |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Prevents oxidation of the Pd(0) catalyst and phosphine ligands. |
References
-
Catalyst Deactivation in Suzuki Cross-Coupling Reactions - PMC - NCBI . Source: National Center for Biotechnology Information. [Link]
-
Mechanism of the Heck Reaction . Source: ACS Publications. [Link]
-
The Role of Ligands in Palladium-Catalyzed Cross-Coupling . Source: Organic-Chemistry.org. [Link]
-
Catalyst Deactivation in Cross-Coupling Reactions . Source: Royal Society of Chemistry. [Link]
-
Oxidative Addition of Sterically Hindered Aryl Halides . Source: ACS Publications. [Link]
-
Coordination of Quinolines to Palladium in Catalysis . Source: Royal Society of Chemistry. [Link]
-
Reductive Elimination from Palladium(II) Complexes . Source: ACS Publications. [Link]
-
β-Hydride Elimination in the Heck Reaction . Source: ACS Publications. [Link]
-
Degradation of Phosphine Ligands in Catalysis . Source: ACS Publications. [Link]
-
The Role of Bases in Cross-Coupling Reactions . Source: Organic-Chemistry.org. [Link]
-
Temperature Effects on Catalyst Stability in Cross-Coupling . Source: Royal Society of Chemistry. [Link]
-
Formation and Prevention of Palladium Black . Source: ScienceDirect. [Link]
-
Off-Cycle Species in Catalysis . Source: ACS Publications. [Link]
Challenges in the purification of substituted quinolines
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Overcoming poor solubility of 8-Bromo-7-methylquinoline in reaction media
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the poor solubility of 8-bromo-7-methylquinoline in various reaction media. Our goal is to equip you with the knowledge and practical techniques to overcome this common experimental hurdle, ensuring the success and efficiency of your synthetic endeavors.
Introduction: Understanding the Challenge
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure, while synthetically valuable, contributes to strong intermolecular forces, leading to high lattice energy and consequently, poor solubility in many common organic solvents. This limited solubility can result in low reaction yields, difficult purification, and inconsistent results. This guide will explore the underlying causes of this issue and provide a systematic approach to achieving homogeneous reaction conditions.
Troubleshooting Guide: A Phased Approach to Solubility Enhancement
This section provides a structured, multi-faceted approach to addressing the solubility challenges of this compound. We will progress from simple, direct methods to more advanced techniques, explaining the rationale behind each step.
Phase 1: Initial Solvent Screening and Optimization
The first and most critical step is the rational selection of a suitable solvent or solvent system.
Question: My this compound is not dissolving in my chosen reaction solvent. What should I do first?
Answer: Your initial course of action should be a systematic solvent screening. The principle of "like dissolves like" is a good starting point. Given the aromatic and moderately polar nature of this compound, a range of solvents with varying polarities should be tested.
Recommended Solvents for Initial Screening:
| Solvent Category | Examples | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dioxane, Tetrahydrofuran (THF) | These solvents possess high dielectric constants and can disrupt the crystal lattice of the solute through dipole-dipole interactions. |
| Aromatic | Toluene, Xylene, Anisole | The aromatic nature of these solvents can engage in π-stacking interactions with the quinoline ring system, aiding in solvation. |
| Ethers | 1,2-Dimethoxyethane (DME), Di-tert-butyl ether | While less polar, their ether linkages can interact with the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for a wide range of organic compounds, but their use should be considered carefully due to potential reactivity and environmental concerns. |
Experimental Protocol: Small-Scale Solubility Test
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Preparation: In separate, labeled vials, add a small, accurately weighed amount of this compound (e.g., 5 mg).
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Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from the screening list.
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Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe for complete dissolution.
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Gentle Heating: If not soluble at room temperature, gradually heat the vials in a controlled manner (e.g., in a heated water bath or on a hot plate with stirring) to a temperature compatible with your intended reaction, but not exceeding the solvent's boiling point. Observe for dissolution.
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Documentation: Record your observations in a clear table, noting solubility at room temperature and upon heating.
This systematic approach will help you identify the most promising single-solvent systems for your reaction.
Phase 2: Advanced Solubilization Techniques
If a single solvent system proves inadequate, the next phase involves employing more advanced techniques to enhance solubility.
Question: I've tried several solvents, but the solubility of this compound is still insufficient for my reaction concentration. What are my next options?
Answer: At this stage, you should consider co-solvent systems, temperature adjustments, and physical methods to increase the rate and extent of dissolution.
1. Co-Solvent Systems:
The use of a co-solvent can significantly modify the polarity and solvating properties of the reaction medium. A small amount of a highly polar aprotic solvent like DMF or DMSO added to a less polar solvent like toluene can dramatically improve the solubility of polar solutes.
Experimental Protocol: Co-Solvent System Optimization
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Primary Solvent Selection: Choose the best-performing solvent from your initial screen as the primary solvent.
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Co-Solvent Addition: Prepare a series of vials with your substrate and the primary solvent. Add a co-solvent (e.g., DMF) in increasing percentages (e.g., 5%, 10%, 20% v/v).
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Observation: Assess solubility at room temperature and upon heating as previously described.
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Reaction Compatibility: Ensure the co-solvent is compatible with your reaction conditions and reagents. For instance, protic co-solvents may not be suitable for reactions involving organometallics.
2. Temperature Elevation:
For many compounds, solubility increases with temperature. Carefully increasing the reaction temperature can often be the simplest solution, provided the reactants, reagents, and products are thermally stable.
3. Sonication:
Sonication utilizes high-frequency sound waves to induce cavitation in the solvent, creating micro-scale shockwaves that can break apart solute aggregates and enhance mass transfer, thereby accelerating dissolution. This technique is particularly useful for kinetically slow dissolution processes.
Experimental Protocol: Sonication-Assisted Dissolution
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Setup: Prepare your reaction mixture in a suitable flask.
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Sonication: Place the flask in an ultrasonic bath.
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Operation: Sonicate the mixture for short intervals (e.g., 5-15 minutes) and observe for dissolution.
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Temperature Control: Be aware that prolonged sonication can lead to an increase in the bulk temperature of the reaction mixture. Use a water bath to maintain the desired temperature if necessary.
Decision-Making Workflow for Solubility Enhancement:
Caption: A stepwise workflow for addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents like ethanol or methanol to dissolve this compound?
A1: While this compound may exhibit some solubility in alcohols, these protic solvents can interfere with many common organic reactions, such as those involving Grignard reagents, organolithiums, or certain transition metal-catalyzed cross-couplings. Always consider the compatibility of your solvent with all reaction components.
Q2: I am running a Suzuki coupling reaction. Which solvent system is typically recommended for quinoline derivatives?
A2: For Suzuki coupling reactions involving heteroaromatic halides, a mixture of an aromatic solvent and a polar aprotic solvent is often effective. A common system is toluene/ethanol/water or dioxane/water, often with a base like sodium or potassium carbonate. The water is necessary to dissolve the inorganic base. The organic co-solvents help to solubilize the organic coupling partners.
Q3: Will increasing the temperature to dissolve the compound affect my catalyst's stability?
A3: This is a critical consideration. Many organometallic catalysts, particularly palladium complexes used in cross-coupling reactions, can be sensitive to high temperatures, leading to decomposition and loss of activity. Consult the technical data sheet for your specific catalyst for its recommended operating temperature range. If high temperatures are required for solubility, you may need to select a more thermally robust catalyst or ligand.
Q4: Can the use of a phase-transfer catalyst (PTC) help with the solubility of this compound?
A4: A phase-transfer catalyst is typically used to transport a reactant from one phase to another (e.g., from an aqueous phase to an organic phase). While it doesn't directly increase the solubility of this compound in a single phase, it can be beneficial in biphasic reaction systems where a reagent (like an aqueous base) needs to interact with the substrate in the organic phase.
Q5: Are there any chemical modifications I can make to this compound to improve its solubility?
A5: While this involves altering your synthetic route, it is a valid strategy in drug development. Introducing solubilizing groups, such as a short polyethylene glycol (PEG) chain or an ionizable functional group, can significantly enhance solubility. However, this would be a more involved approach and would depend on the overall goals of your synthesis.
References
Optimizing reaction temperature and time for 8-Bromo-7-methylquinoline couplings
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a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on optimizing cross-coupling reactions with 8-bromo-7-methylquinoline. This resource is tailored for researchers, scientists, and professionals in drug development, offering practical, experience-driven advice and troubleshooting strategies.
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig couplings is highly dependent on the careful optimization of reaction parameters, primarily temperature and time. This guide provides a comprehensive resource to navigate the challenges associated with these transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The key challenges stem from the electronic properties and steric hindrance of the substrate. The electron-withdrawing nature of the quinoline nitrogen can deactivate the C-Br bond towards oxidative addition to the palladium catalyst. Additionally, the methyl group at the 7-position introduces steric bulk around the reaction center, which can hinder the approach of the catalyst and the coupling partner.
Q2: How does temperature generally affect the outcome of these coupling reactions?
A2: Temperature is a critical parameter that directly influences the reaction kinetics. Higher temperatures can overcome the activation energy barrier for the rate-limiting oxidative addition step. However, excessive heat can lead to undesirable side reactions such as starting material decomposition, dehalogenation (hydrodehalogenation), and catalyst deactivation (e.g., formation of palladium black). An optimal temperature balance is crucial for achieving high yields and purity.
Q3: What is the typical role of reaction time in these optimizations?
A3: Reaction time is intrinsically linked to temperature. The goal is to allow the reaction to proceed to completion without initiating significant side reactions. Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal time point for quenching the reaction. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of by-product formation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: The chosen palladium catalyst or ligand may not be suitable for this specific substrate.
-
Recommendation: For Suzuki couplings, consider using a more electron-rich and sterically demanding phosphine ligand like SPhos or XPhos, which can promote the challenging oxidative addition step. For Buchwald-Hartwig aminations, bulky biaryl phosphine ligands are often necessary.
-
-
Inappropriate Base: The strength and solubility of the base are critical.
-
Recommendation: For Suzuki couplings, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective. For Buchwald-Hartwig reactions, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required. The choice of solvent can also influence the base's effectiveness.
-
-
Low Reaction Temperature: The energy input may be insufficient to drive the reaction forward.
-
Recommendation: Gradually increase the reaction temperature in 10 °C increments, carefully monitoring for any signs of decomposition.
-
Problem 2: Significant Starting Material Decomposition
Possible Causes & Solutions:
-
Excessive Temperature: High temperatures can lead to the thermal degradation of the this compound starting material or the desired product.
-
Recommendation: Reduce the reaction temperature. Consider screening a range of temperatures to find the optimal balance between reaction rate and stability.
-
-
Prolonged Reaction Time: Extended exposure to reaction conditions, even at moderate temperatures, can cause decomposition.
-
Recommendation: Monitor the reaction closely and quench it as soon as the starting material is consumed or the product concentration plateaus.
-
Problem 3: Formation of Dehalogenated By-product (7-methylquinoline)
Possible Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic impurities can lead to hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.
-
Recommendation: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere.
-
-
Certain Ligand/Base Combinations: Some catalytic systems are more prone to promoting this side reaction.
-
Recommendation: If dehalogenation is a significant issue, consider screening different ligands and bases.
-
Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Coupling Optimization Screen
This protocol outlines a systematic approach to optimizing the temperature and time for the Suzuki coupling of this compound with a generic boronic acid.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, prepare stock solutions of this compound, the boronic acid, the palladium catalyst (e.g., Pd(PPh₃)₄), and the base (e.g., K₂CO₃) in the chosen anhydrous solvent (e.g., 1,4-dioxane).
-
Reaction Setup: In an array of reaction vials, dispense the appropriate volumes of the stock solutions. Each vial should contain the same concentration of reactants, catalyst, and base.
-
Temperature Screening: Place the reaction vials in a heating block with a temperature gradient or in separate blocks set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Time Course Analysis: At specific time intervals (e.g., 2h, 4h, 8h, 12h, 24h), take an aliquot from each reaction vial.
-
Quenching and Analysis: Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS to determine the conversion of the starting material and the formation of the desired product and any by-products.
-
Data Interpretation: Plot the product yield as a function of temperature and time to identify the optimal reaction conditions.
Table 1: Example Data from a Suzuki Coupling Optimization Screen
| Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Dehalogenation (%) |
| 80 | 2 | 30 | 25 | <1 |
| 80 | 8 | 75 | 70 | 2 |
| 80 | 24 | 95 | 90 | 3 |
| 100 | 2 | 85 | 80 | 5 |
| 100 | 8 | >99 | 92 | 7 |
| 100 | 24 | >99 | 85 (decomposition) | 10 |
| 120 | 2 | >99 | 88 | 12 |
| 120 | 8 | >99 | 70 (decomposition) | 20 |
This is illustrative data and actual results will vary depending on the specific coupling partners and conditions.
Visualizing the Optimization Workflow
A systematic approach is crucial for efficiently optimizing these complex reactions.
Caption: A workflow for systematic optimization of reaction temperature and time.
Mechanistic Considerations
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide Source: Norio Miyaura, Akira Suzuki, Chemical Reviews URL: [Link]
-
Title: A Simple, Air-Stable Catalyst for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: Stephen L. Buchwald, et al., Journal of the American Chemical Society URL: [Link]
-
Title: Recent advances in the Mizoroki-Heck reaction Source: Irina P. Beletskaya, Andrei V. Cheprakov, Chemical Reviews URL: [Link]
-
Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides Source: John F. Hartwig, et al., The Journal of Organic Chemistry URL: [Link]
Ligand selection for palladium-catalyzed reactions of 8-Bromo-7-methylquinoline
{'snippet': 'Abstract. A practical and efficient synthesis of 8-amino-7-methylquinoline was developed from commercially available 2-methylaniline. The key step is a Pd-catalyzed Buchwald–Hartwig amination of 8-bromo-7-methylquinoline. The sterically hindered substrate required a screen of reaction conditions to find a suitable catalyst system. The optimal conditions employed RuPhos as the ligand and LiHMDS as the base, affording the desired product in 96% yield.', 'title': 'Development of a Practical and Efficient Synthesis of 8-Amino-7 ...', 'url': '[Link] {'snippet': 'A practical and efficient synthesis of 8-amino-7-methylquinoline was developed from commercially available 2-methylaniline. The key step is a Pd-catalyzed Buchwald–Hartwig amination of this compound. The sterically hindered substrate required a screen of reaction conditions to find a suitable catalyst system.', 'title': 'Development of a Practical and Efficient Synthesis of 8-Amino-7 ...', 'url': '[Link] {'snippet': 'A practical and efficient synthesis of 8-amino-7-methylquinoline was developed from commercially available 2-methylaniline. The key step is a Pd-catalyzed Buchwald–Hartwig amination of this compound. The sterically hindered substrate required a screen of reaction conditions to find a suitable catalyst system. The optimal conditions employed RuPhos as the ligand and LiHMDS as the base, affording the desired product in 96% yield.', 'title': 'Development of a Practical and Efficient Synthesis of 8-Amino-7 ...', 'url': '[Link] {'snippet': 'A practical and efficient synthesis of 8-amino-7-methylquinoline was developed from commercially available 2-methylaniline. The key step is a Pd-catalyzed Buchwald–Hartwig amination of this compound. The sterically hindered substrate required a screen of reaction conditions to find a suitable catalyst system. The optimal conditions employed RuPhos as the ligand and LiHMDS as the base, affording the desired product in 96% yield.', 'title': 'Development of a Practical and Efficient Synthesis of 8-Amino-7 ...', 'url': '[Link] {'snippet': 'A mild and efficient protocol for the synthesis of 8-substituted quinolines via palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed. A variety of boronic acids and boronate esters were coupled with 8-bromoquinoline in the presence of 2 mol % of Pd(OAc)2 and 4 mol % of SPhos ligand in a mixed solvent system of toluene and water (1:1) at 80 °C using K3PO4 as a base. The desired products were obtained in good to excellent yields (71-96%).', 'title': 'A mild and efficient protocol for the synthesis of 8-substituted ...', 'url': '[Link] {'snippet': 'The key step is a Pd-catalyzed Buchwald–Hartwig amination of this compound. The sterically hindered substrate required a screen of reaction conditions to find a suitable catalyst system. The optimal conditions employed RuPhos as the ligand and LiHMDS as the base, affording the desired product in 96% yield.', 'title': 'Development of a Practical and Efficient Synthesis of 8-Amino-7 ...', 'url': '[Link] {'snippet': 'A variety of boronic acids and boronate esters were coupled with 8-bromoquinoline in the presence of 2 mol % of Pd(OAc)2 and 4 mol % of SPhos ligand in a mixed solvent system of toluene and water (1:1) at 80 °C using K3PO4 as a base. The desired products were obtained in good to excellent yields (71-96%).', 'title': 'A mild and efficient protocol for the synthesis of 8-substituted ...', 'url': '[Link] {'snippet': 'A mild and efficient protocol for the synthesis of 8-substituted quinolines via palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed. A variety of boronic acids and boronate esters were coupled with 8-bromoquinoline in the presence of 2 mol % of Pd(OAc)2 and 4 mol % of SPhos ligand in a mixed solvent system of toluene and water (1:1) at 80 °C using K3PO4 as a base. The desired products were obtained in good to excellent yields (71-96%).', 'title': 'A mild and efficient protocol for the synthesis of 8-substituted ...', 'url': '[Link] {'snippet': 'A general and efficient method for the synthesis of 8-arylquinolines has been developed via Suzuki-Miyaura cross-coupling reaction of 8-bromoquinoline with a variety of arylboronic acids. The reaction was carried out in the presence of Pd(OAc)2 (2 mol %) and SPhos (4 mol %) in a mixture of toluene and water (1:1) at 80 °C using K3PO4 as a base. The desired products were obtained in good to excellent yields (71-96%).', 'title': 'A mild and efficient protocol for the synthesis of 8-substituted ...', 'url': '[Link] {'snippet': 'A mild and efficient protocol for the synthesis of 8-substituted quinolines via palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed. A variety of boronic acids and boronate esters were coupled with 8-bromoquinoline in the presence of 2 mol % of Pd(OAc)2 and 4 mol % of SPhos ligand in a mixed solvent system of toluene and water (1:1) at 80 °C using K3PO4 as a base. The desired products were obtained in good to excellent yields (71-96%).', 'title': 'A mild and efficient protocol for the synthesis of 8-substituted ...', 'url': '[Link] {'snippet': 'The sterically hindered substrate required a screen of reaction conditions to find a suitable catalyst system. The optimal conditions employed RuPhos as the ligand and LiHMDS as the base, affording the desired product in 96% yield.', 'title': 'Development of a Practical and Efficient Synthesis of 8-Amino-7 ...', 'url': '[Link] {'snippet': 'The Suzuki-Miyaura cross-coupling reaction of 8-bromo-7-iodoquinoline was investigated. The results showed that the C-I bond was more reactive than the C-Br bond, and the reaction proceeded selectively at the C-I bond. The desired product, 8-bromo-7-arylquinoline, was obtained in good to excellent yields.', 'title': 'Selective Suzuki-Miyaura cross-coupling reaction of 8-bromo-7 ...', 'url': '[Link] {'snippet': 'The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The reaction has been widely used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and materials. The choice of ligand is crucial for the success of the reaction, as it can affect the reactivity, selectivity, and stability of the catalyst.', 'title': 'The role of ligands in the palladium-catalyzed Suzuki-Miyaura cross ...', 'url': 'https.pubs.rsc.org/en/content/articlelanding/2018/cs/c8cs00010k'} {'snippet': 'The use of bulky, electron-rich phosphine ligands is often necessary for the successful cross-coupling of sterically hindered substrates. These ligands can promote the formation of the active catalyst, stabilize the catalyst, and facilitate the reductive elimination step.', 'title': 'The role of bulky, electron-rich phosphine ligands in cross-coupling ...', 'url': '[Link] {'snippet': 'The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reaction has been widely used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and materials. The choice of ligand is crucial for the success of the reaction, as it can affect the reactivity, selectivity, and stability of the catalyst.', 'title': 'The role of ligands in the Buchwald-Hartwig amination', 'url': '[Link] {'snippet': 'The Sonogashira coupling is a powerful tool for the formation of C-C bonds. The reaction has been widely used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and materials. The choice of ligand is crucial for the success of the reaction, as it can affect the reactivity, selectivity, and stability of the catalyst.', 'title': 'The role of ligands in the Sonogashira coupling', 'url': '[Link] {'snippet': 'The Heck reaction is a powerful tool for the formation of C-C bonds. The reaction has been widely used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and materials. The choice of ligand is crucial for the success of the reaction, as it can affect the reactivity, selectivity, and stability of the catalyst.', 'title': 'The role of ligands in the Heck reaction', 'url': '[Link] {'snippet': 'A general and efficient method for the synthesis of 8-arylquinolines has been developed via Suzuki-Miyaura cross-coupling reaction of 8-bromoquinoline with a variety of arylboronic acids. The reaction was carried out in the presence of Pd(OAc)2 (2 mol %) and SPhos (4 mol %) in a mixture of toluene and water (1:1) at 80 °C using K3PO4 as a base. The desired products were obtained in good to excellent yields (71-96%).', 'title': 'A mild and efficient protocol for the synthesis of 8-substituted ...', 'url': '[Link] {'snippet': 'A mild and efficient protocol for the synthesis of 8-substituted quinolines via palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been developed. A variety of boronic acids and boronate esters were coupled with 8-bromoquinoline in the presence of 2 mol % of Pd(OAc)2 and 4 mol % of SPhos ligand in a mixed solvent system of toluene and water (1:1) at 80 °C using K3PO4 as a base. The desired products were obtained in good to excellent yields (71-96%).', 'title': 'A mild and efficient protocol for the synthesis of 8-substituted ...', 'url': '[Link] {'snippet': 'The Suzuki-Miyaura cross-coupling of 8-bromoquinoline with arylboronic acids was investigated. The results showed that the use of a bulky, electron-rich phosphine ligand, such as SPhos, was essential for achieving high yields. The reaction was also found to be sensitive to the choice of base and solvent.', 'title': 'Suzuki-Miyaura cross-coupling of 8-bromoquinoline with arylboronic ...', 'url': '[Link] {'snippet': 'The Buchwald-Hartwig amination of this compound was investigated. The results showed that the use of a bulky, electron-rich phosphine ligand, such as RuPhos, was essential for achieving high yields. The reaction was also found to be sensitive to the choice of base and solvent.', 'title': 'Development of a Practical and Efficient Synthesis of 8-Amino-7 ...', 'url': '[Link] {'snippet': 'The Sonogashira coupling of 8-bromoquinoline with terminal alkynes was investigated. The results showed that the use of a copper co-catalyst was essential for achieving high yields. The reaction was also found to be sensitive to the choice of ligand, base, and solvent.', 'title': 'Sonogashira coupling of 8-bromoquinoline with terminal alkynes', 'url': '[Link] {'snippet': 'The Heck reaction of 8-bromoquinoline with alkenes was investigated. The results showed that the use of a bulky, electron-rich phosphine ligand, such as P(o-tol)3, was essential for achieving high yields. The reaction was also found to be sensitive to the choice of base and solvent.', 'title': 'Heck reaction of 8-bromoquinoline with alkenes', 'url': '[Link] {'snippet': 'The palladium-catalyzed C-H activation of 7-methylquinoline was investigated. The results showed that the use of a directing group was essential for achieving high yields. The reaction was also found to be sensitive to the choice of ligand, oxidant, and solvent.', 'title': 'Palladium-catalyzed C-H activation of 7-methylquinoline', 'url': '[Link] {'snippet': 'The methyl group at the 7-position of this compound can have a significant impact on the reactivity of the C-Br bond. The methyl group can sterically hinder the approach of the catalyst to the C-Br bond, and it can also electronically deactivate the C-Br bond. As a result, the cross-coupling of this compound can be more challenging than the cross-coupling of 8-bromoquinoline.', 'title': 'The impact of the methyl group on the reactivity of 8-bromo-7 ...', 'url': '[Link] {'snippet': 'A review of ligands for challenging cross-coupling reactions is presented. The review covers a wide range of ligands, including phosphines, carbenes, and other N- and O-donor ligands. The review also discusses the factors that should be considered when choosing a ligand for a particular reaction.', 'title': 'A review of ligands for challenging cross-coupling reactions', 'url': '[Link] {'snippet': 'The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide or triflate. It is a versatile and powerful method for the formation of carbon-carbon bonds.', 'title': 'Suzuki-Miyaura coupling - Wikipedia', 'url': '[Link] {'snippet': 'The Buchwald-Hartwig amination is a chemical reaction used in organic chemistry for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of amines with aryl halides.', 'title': 'Buchwald-Hartwig amination - Wikipedia', 'url': '[Link] {'snippet': 'The Sonogashira coupling is a cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. It employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.', 'title': 'Sonogashira coupling - Wikipedia', 'url': '[Link] {'snippet': "The Heck reaction is a chemical reaction that is used to form a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. The reaction is catalyzed by a palladium(0) complex. The Heck reaction is a versatile and powerful method for the synthesis of a wide variety of organic compounds. It is particularly useful for the synthesis of substituted alkenes. The reaction is named after its discoverer, the American chemist Richard F. Heck, who was awarded the Nobel Prize in Chemistry in 2010 for his work on this reaction.", 'title': 'Heck reaction - Wikipedia', 'url': '[Link] Navigating the Challenges of Ligand Selection for Palladium-Catalyzed Reactions of this compound: A Technical Guide
Welcome to the technical support center for palladium-catalyzed reactions involving the sterically demanding substrate, this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these challenging cross-coupling reactions. The inherent steric hindrance and electronic properties of this substrate necessitate a nuanced approach to ligand selection, moving beyond standard protocols to achieve high yields and reaction efficiency.
The core challenge with this compound lies in the steric congestion around the reaction center. The C7-methyl group significantly hinders the approach of the palladium catalyst to the C8-bromo position, a critical step for oxidative addition. Furthermore, the quinoline nitrogen can act as a potential ligand, complicating the catalytic cycle. This guide provides a systematic approach to ligand selection and reaction optimization for various palladium-catalyzed cross-coupling reactions.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered when working with this compound and provides actionable solutions.
FAQ 1: My Suzuki-Miyaura coupling reaction is sluggish or shows no conversion. What is the likely cause and how can I fix it?
Answer:
Low or no conversion in Suzuki-Miyaura couplings of this compound is a frequent issue, primarily due to the steric hindrance posed by the 7-methyl group. This steric clash can impede the oxidative addition of the palladium catalyst to the C-Br bond.
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that can promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. This species is better able to access the sterically hindered C-Br bond.
-
Recommended Ligand Screen: Start with Buchwald-type biaryl phosphine ligands. SPhos has shown considerable success in similar sterically hindered systems. A mild and efficient protocol for the Suzuki-Miyaura coupling of 8-bromoquinoline utilized SPhos with Pd(OAc)₂. While this was on the un-methylated analogue, the principle of using bulky, electron-rich ligands is directly applicable.
-
Base and Solvent System: The choice of base and solvent is also crucial. A combination of a moderately strong base like K₃PO₄ in a mixed solvent system such as toluene/water can be effective. The aqueous phase is important for the boronic acid transmetalation step.
-
Temperature: If the reaction is still sluggish, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can help overcome the activation energy barrier for the oxidative addition.
| Parameter | Initial Recommendation | Troubleshooting Action | Rationale |
| Ligand | SPhos | Screen other bulky ligands (e.g., XPhos, RuPhos) | To enhance oxidative addition at the sterically hindered C-Br bond. |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Use a pre-formed Pd(0) source like Pd(PPh₃)₄ | To bypass the in-situ reduction step of Pd(II) to Pd(0). |
| Base | K₃PO₄ | Try stronger bases like Cs₂CO₃ or K₂CO₃ | To facilitate the transmetalation step. |
| Solvent | Toluene/Water | Switch to a higher boiling point solvent like dioxane or 1,4-dioxane/water | To allow for higher reaction temperatures. |
FAQ 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material and hydrodehalogenation byproducts. What ligand and conditions should I use?
Answer:
The Buchwald-Hartwig amination of this compound is particularly challenging due to the steric hindrance around the C-N bond-forming center. This can lead to competing side reactions like hydrodehalogenation.
Troubleshooting Steps:
-
Ligand Selection is Paramount: For this specific transformation, a systematic screen of reaction conditions has identified RuPhos as a highly effective ligand. The use of RuPhos in combination with a strong, non-nucleophilic base like LiHMDS has been shown to afford high yields of the desired 8-amino-7-methylquinoline.
-
Base Selection: The choice of base is critical to avoid side reactions. While traditional bases like NaOtBu or K₂CO₃ can be effective in some systems, for this sterically congested substrate, a hindered base like LiHMDS is often superior. It is a strong base that promotes the deprotonation of the amine without acting as a competing nucleophile.
-
Reaction Temperature: These reactions may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessively high temperatures.
| Parameter | Recommended Conditions | Rationale |
| Ligand | RuPhos | A bulky, electron-rich ligand that has been proven effective for this specific substrate. |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources for Buchwald-Hartwig aminations. |
| Base | LiHMDS | A strong, non-nucleophilic base that minimizes side reactions. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are compatible with the reaction conditions. |
FAQ 3: My Sonogashira coupling is not proceeding. Are there specific considerations for this reaction with this compound?
Answer:
The Sonogashira coupling of this compound can be challenging due to both steric hindrance and potential catalyst poisoning by the quinoline nitrogen.
Troubleshooting Steps:
-
Copper Co-catalyst: The Sonogashira coupling typically requires a copper(I) co-catalyst, such as CuI. Ensure that your CuI is fresh and of high purity, as oxidation can inhibit the reaction.
-
Ligand Choice: While traditional PPh₃ can sometimes be effective, for this hindered substrate, consider using a more electron-rich and bulky ligand like XPhos or SPhos. These can help stabilize the palladium catalyst and promote the catalytic cycle.
-
Base and Solvent: A strong amine base like Et₃N or i-Pr₂NEt is typically used, often serving as both the base and part of the solvent system. Anhydrous conditions are crucial.
-
Alternative Procedures: If the standard conditions fail, consider a copper-free Sonogashira protocol. These often employ more sophisticated palladium/ligand systems that can overcome some of the limitations of the traditional copper-catalyzed reaction.
Ligand Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate ligand for palladium-catalyzed reactions of this compound.
Caption: A decision workflow for ligand selection in palladium-catalyzed reactions of this compound.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Add degassed toluene and water (e.g., a 4:1 to 1:1 mixture).
-
The reaction mixture is stirred vigorously and heated to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for a Buchwald-Hartwig Amination
This protocol is based on a successful reported procedure.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add Pd₂(dba)₃ (0.01-0.02 equiv) and RuPhos (0.02-0.04 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
Add LiHMDS (as a solution in THF or solid) (1.5-2.0 equiv) dropwise at room temperature.
-
The reaction mixture is stirred and heated to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and carefully quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Mechanistic Considerations: The Role of the Ligand
The success of these cross-coupling reactions hinges on the ligand's ability to facilitate the key steps of the catalytic cycle.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, the oxidative addition step is often rate-limiting due to steric hindrance. Bulky, electron-rich ligands like SPhos and RuPhos are crucial because they:
-
Promote the formation of a monoligated Pd(0)L species: This smaller catalytic species can more easily access the sterically encumbered C-Br bond.
-
Increase the electron density on the palladium center: This facilitates the cleavage of the C-Br bond.
-
Accelerate reductive elimination: The steric bulk of the ligand can also promote the final product-forming step.
By understanding these fundamental principles, researchers can make more informed decisions when selecting ligands and optimizing reaction conditions for this challenging yet valuable synthetic building block.
References
-
Development of a Practical and Efficient Synthesis of 8-Amino-7-methylquinoline. Organic Process Research & Development. [Link]
-
A mild and efficient protocol for the synthesis of 8-substituted quinolines via palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. RSC Advances. [Link]
-
The role of ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling. Chemical Society Reviews. [Link]
-
The role of bulky, electron-rich phosphine ligands in cross-coupling. Accounts of Chemical Research. [Link]
-
The role of ligands in the Buchwald-Hartwig amination. Chemical Reviews. [Link]
-
The role of ligands in the Sonogashira coupling. Chemical Society Reviews. [Link]
-
The role of ligands in the Heck reaction. Chemical Reviews. [Link]
-
A review of ligands for challenging cross-coupling reactions. Chemical Reviews. [Link]
-
Suzuki-Miyaura coupling. Wikipedia. [Link]
-
Buchwald-Hartwig amination. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
Validation & Comparative
X-ray crystallographic analysis of 8-Bromo-7-methylquinoline derivatives
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[Link]
A Comparative Guide to the Reactivity of Halogens on the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and Its Halogenation
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives are cornerstones in a multitude of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents. The introduction of halogen atoms onto the quinoline ring is a critical synthetic strategy used to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
The reactivity of the quinoline ring towards electrophilic substitution is complex. The pyridine ring, with its electron-withdrawing nitrogen atom, is significantly deactivated compared to benzene. Consequently, under typical electrophilic aromatic substitution (EAS) conditions, halogenation preferentially occurs on the more electron-rich benzene ring.[1][2] The primary sites of attack are the C-5 and C-8 positions, a preference dictated by the stability of the resulting cationic intermediates (Wheland intermediates).[1][3][4] Halogenation on the electron-deficient pyridine ring is more challenging but can be achieved under specific, often more forceful, conditions or through alternative mechanistic pathways.[1][5]
This guide will dissect the reactivity of each halogen, exploring how their intrinsic properties and the chosen reaction conditions dictate the outcome of quinoline halogenation.
Mechanistic Overview: The Path of the Electrophile
The direct halogenation of quinoline typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium cation. This further deactivates the pyridine ring and strongly directs incoming electrophiles to the carbocyclic (benzene) ring.[6][7]
The general mechanism involves two key steps:
-
Generation of the Electrophile : A Lewis acid catalyst is often required to polarize the dihalogen bond (e.g., Br-Br), creating a potent electrophile (e.g., Br+).[8] For less reactive halogens like iodine, an oxidizing agent is used to generate the electrophilic iodine species.[8]
-
Electrophilic Attack : The π-system of the quinoline's benzene ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Rearomatization : A base removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring.
The regioselectivity (C-5 vs. C-8) and the potential for substitution on the pyridine ring (e.g., C-3 or C-6) are highly dependent on the specific halogen, the presence of activating or deactivating groups on the ring, and the interplay between kinetic and thermodynamic control.[9][10][11]
Halogen-Specific Reactivity Analysis
Fluorination: The Most Reactive Halogen
Direct fluorination of quinolines is the most challenging of the halogenations due to the extreme reactivity of elemental fluorine (F₂), which often leads to non-selective reactions and degradation.[12] However, modern electrophilic fluorinating agents have enabled more controlled and selective C-H fluorination.
-
Reactivity & Reagents : Due to the high electronegativity of fluorine, electrophilic fluorinating agents are highly potent. Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used. These reactions often proceed through radical or electron-transfer mechanisms rather than a classic EAS pathway, allowing for unique selectivities.[13]
-
Regioselectivity : Direct fluorination with elemental fluorine in acidic media can yield products from electrophilic substitution.[12][14] More sophisticated methods, such as those employing Selectfluor, can achieve fluorination at the C2 and C4 positions of the quinoline ring, which are typically inaccessible via standard EAS.[13] The regioselectivity is highly dependent on the specific substrate and reaction conditions.
-
Challenges : Controlling the high reactivity and avoiding side reactions are the primary challenges. Methods often require pre-functionalized substrates or specialized reagents.[12]
Chlorination: A Versatile Tool
Chlorination of quinoline is a well-established transformation, offering a balance of reactivity and selectivity.
-
Reactivity & Reagents : Molecular chlorine (Cl₂) can be used, typically with a Lewis acid catalyst.[8] However, for better control and safety, N-Chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are widely employed.[1][15] In strongly acidic conditions (e.g., H₂SO₄ with Ag₂SO₄), electrophilic chlorination with Cl₂ yields a mixture of 5-chloro, 8-chloro, and 5,8-dichloroquinolines.[7]
-
Regioselectivity : Under standard electrophilic conditions, chlorination favors the C-5 and C-8 positions on the benzene ring.[7] By employing directing groups, particularly at the 8-position (e.g., an amido group), regioselectivity can be steered exclusively to the C-5 position.[15][16][17]
Bromination: The Workhorse of Halogenation
Bromination is arguably the most common and versatile halogenation reaction for quinolines, providing synthetically useful intermediates for further functionalization (e.g., cross-coupling reactions).
-
Reactivity & Reagents : Molecular bromine (Br₂) is a common reagent, often used in solvents like acetic acid or chloroform.[18][19] N-Bromosuccinimide (NBS) is a milder and more selective alternative, frequently used to avoid over-bromination.[20][21] The reaction of quinoline in sulfuric acid with bromine and silver sulfate produces 5-bromo, 8-bromo, and 5,8-dibromoquinolines.[6]
-
Regioselectivity : Similar to chlorination, bromination overwhelmingly favors the C-5 and C-8 positions.[6] The presence of activating groups, such as a hydroxyl or methoxy group at C-8, strongly directs bromination to the C-5 and C-7 positions.[18][19] Interestingly, reaction conditions can dramatically alter selectivity; gas-phase bromination at 300°C yields 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is formed, demonstrating a shift from electrophilic to radical or nucleophilic-like mechanisms at high temperatures.[5]
Iodination: The Least Reactive, Yet Highly Valuable
Iodine is the least reactive halogen, and direct iodination requires activation to generate a potent electrophilic species. Iodoquinolines are particularly valuable in cross-coupling chemistry due to the high reactivity of the C-I bond.
-
Reactivity & Reagents : Direct iodination with molecular iodine (I₂) is slow and often requires an oxidizing agent (e.g., nitric acid, HIO₃) or a silver salt (e.g., Ag₂SO₄) in sulfuric acid to generate the electrophilic iodonium ion (I+).[6][8] N-Iodosuccinimide (NIS) is a common and effective modern reagent.
-
Regioselectivity : In strongly acidic media, iodination mirrors other halogens, yielding 5-iodo, 8-iodo, and 5,8-diiodoquinolines.[6] However, radical-based methods have been developed that show a remarkable preference for the C-3 position on the pyridine ring, a selectivity not seen in typical electrophilic pathways.[22][23][24] This highlights how changing the reaction mechanism can completely override the inherent electronic preferences of the quinoline ring.
Comparative Analysis and Data Summary
The choice of halogen and reaction conditions is a critical decision in any synthetic route involving quinolines. The following table summarizes the key comparative aspects.
| Feature | Fluorination | Chlorination | Bromination | Iodination |
| Relative Reactivity | Very High | High | Moderate | Low |
| Common Reagents | Selectfluor® (F-TEDA)[13] | NCS, TCCA, Cl₂/Lewis Acid[7][15] | NBS, Br₂[18][20] | NIS, I₂/Oxidant[6][22] |
| Primary EAS Sites | C-5, C-8 (can be forced to other positions)[12][14] | C-5, C-8[7] | C-5, C-8[6] | C-5, C-8[6] |
| Alternative Sites | C-2, C-4 (nucleophilic/ET methods)[13] | C-5 (directing group)[16] | C-2, C-3 (high temp), C-7 (activating group)[5][18] | C-3 (radical methods)[22][23] |
| Key Advantage | Unique biological properties | Good balance of cost and reactivity | Excellent for subsequent cross-coupling | Most reactive for cross-coupling |
| Primary Challenge | Controlling reactivity, reagent cost | Potential for over-halogenation | Can be less reactive than Cl₂ | Requires activation/oxidizing agents |
Experimental Workflows and Protocols
To provide practical context, this section outlines representative, step-by-step protocols for the halogenation of quinoline derivatives.
Visualization of Experimental Logic
The following diagrams illustrate the general experimental workflow and the key regioselectivity patterns in the electrophilic halogenation of unsubstituted quinoline.
Caption: Generalized workflow for a quinoline halogenation experiment.
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A Comparative Guide to the In Vitro Efficacy of 8-Bromo-7-Methylquinoline Derivatives Against Cancer Cell Lines
This guide provides a comprehensive comparison of the in vitro anticancer activity of 8-bromo-7-methylquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies for robust evaluation, and explores the structure-activity relationships that govern the cytotoxic potential of this promising class of compounds. While direct experimental data for a broad range of this compound derivatives remains an emerging field, this guide draws upon structurally similar brominated quinolines to provide a predictive and comparative framework.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] In oncology, quinoline derivatives have been investigated for their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival, including DNA replication, cell cycle progression, and signal transduction.[3] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological effects.[4]
The Role of Bromine Substitution in Anticancer Activity
The introduction of a bromine atom to the quinoline scaffold can significantly influence its anticancer properties. Halogenation, in general, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the electronic properties of bromine can modulate the reactivity of the quinoline ring and its interactions with biological targets. Studies on various brominated quinolines have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, 5,7-dibromo-8-hydroxyquinoline has shown strong antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL.[1]
Comparative Cytotoxicity of this compound Derivatives and Analogs
Direct and extensive comparative data on a wide array of this compound derivatives is not yet abundant in publicly accessible literature.[5] Therefore, this guide presents a comparative analysis of structurally related brominated quinoline and quinazolinone derivatives to offer insights into their potential anticancer activities. The data presented should be interpreted with an understanding that the activity of specific this compound derivatives may vary.
The following table summarizes the in vitro cytotoxicity data for various brominated quinoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological function.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
| HT29 | Colorectal Adenocarcinoma | >50 | 5-FU | Not Specified |
Table 1: Comparative in vitro cytotoxicity of various brominated quinoline and quinazolinone derivatives.[5]
Experimental Protocols for In Vitro Evaluation
To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section details a robust methodology for the in vitro evaluation of this compound derivatives against cancer cell lines.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected to represent different tumor types, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma). A non-cancerous cell line, such as MRC-5 (normal lung fibroblast), should be included to assess selectivity.[6]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, which is an indicator of their viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Mechanisms of Action and Structure-Activity Relationship (SAR)
The anticancer activity of quinoline derivatives can be attributed to various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.[7]
Inhibition of Tyrosine Kinases
Several quinoline-based compounds have been identified as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents downstream signaling cascades that promote cell proliferation and survival. The substitution pattern on the quinoline ring, including the presence and position of bromo and methyl groups, can significantly influence the binding affinity and inhibitory potency.
Topoisomerase Inhibition
Some quinoline derivatives have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.[1] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis. The 8-hydroxyquinoline moiety, in particular, has been associated with topoisomerase I inhibition.[1]
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for this compound derivatives is yet to be fully elucidated, some general trends can be inferred from related compounds:
-
Position of Bromine: The position of the bromine atom on the quinoline ring is critical for activity.
-
Substituents at Position 7 and 8: The nature of the substituents at positions 7 and 8 can influence the steric and electronic properties of the molecule, affecting its interaction with target proteins. The methyl group at position 7 in the target compounds may play a role in modulating the electronic density of the ring and providing a steric hindrance that could be beneficial for selective binding.
-
8-Hydroxy Group: The presence of a hydroxyl group at the 8-position often enhances anticancer activity, potentially through its ability to chelate metal ions or form hydrogen bonds with target enzymes.[1]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. This guide has provided a comparative framework for their in vitro evaluation, drawing upon data from structurally related molecules. The detailed experimental protocols and discussion of potential mechanisms of action offer a solid foundation for researchers in this field.
Future research should focus on the synthesis and systematic in vitro screening of a broader library of this compound derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in optimizing the potency, selectivity, and overall therapeutic potential of this intriguing class of molecules.
References
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Çakmak, O., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(38), 24567–24579. Available at: [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. Available at: [Link]
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Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4359–4378. Available at: [Link]
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Sharma, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Available at: [Link]
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Yakan, H., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 356(5), e2200501. Available at: [Link]
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Özdemir, A., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-20. Available at: [Link]
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Yakan, H., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 356(5), e2200501. Available at: [Link]
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Kumar, A., et al. (2015). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum, MOL2NET-01, A013. Available at: [Link]
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Jampilek, J. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3027. Available at: [Link]
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Ghorbani, M., et al. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 12(1), 1-16. Available at: [Link]
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Zare-Shahneh, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Archiv der Pharmazie, 355(11), 2200257. Available at: [Link]
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Kumar, A., et al. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic chemistry, 86, 426-436. Available at: [Link]
-
Szałaj, N., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]
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Chen, Y. F., et al. (2015). Synthesis and SAR studies of novel 6, 7, 8-substituted 4-substituted benzyloxyquinolin-2 (1H)-one derivatives for anticancer activity. British journal of pharmacology, 172(5), 1195-1221. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 8-Bromo-7-methylquinoline
Abstract
This technical guide provides a comprehensive comparison of validated analytical methodologies for the precise and accurate quantification of 8-Bromo-7-methylquinoline, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical data in drug development and quality control, this document delves into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge to select, develop, and validate analytical methods that are fit for purpose, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Analytical Imperative for this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its purity and concentration directly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately quantify this intermediate is paramount. A validated analytical method ensures the reliability, reproducibility, and accuracy of the data, which is a non-negotiable aspect of regulatory submissions and in-process controls.[1][2][3]
This guide will explore two predominant analytical techniques, HPLC-UV and LC-MS/MS, providing a comparative analysis of their performance characteristics. While specific validated methods for this compound are not extensively published, this guide will present model methodologies based on established principles for analogous quinoline derivatives and the overarching validation framework provided by regulatory bodies.[4][5]
Foundational Principles of Analytical Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6][7] The validation process is a systematic evaluation of a series of performance characteristics, as outlined in the ICH Q2(R2) guidelines.[6][8][9][10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][9]
The relationship and workflow of these validation parameters are illustrated in the diagram below.
Caption: A streamlined workflow for analytical method validation.
Comparative Analysis of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine analysis, quality control, and purity assessment of bulk this compound. The quinoline ring system possesses a strong chromophore, allowing for sensitive UV detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices such as biological fluids for pharmacokinetic studies, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity. The presence of a bromine atom in this compound results in a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which can be used for unequivocal identification.
Performance Comparison
The following table summarizes the expected performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are illustrative and based on typical performance for similar analytes.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which may have interference from structurally similar impurities. LC-MS/MS uses MRM transitions, which are highly specific to the analyte's mass and fragmentation pattern. |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | The range is dictated by the sensitivity of the detector. LC-MS/MS is significantly more sensitive. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | With proper method development, both techniques can achieve high accuracy. |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods can demonstrate excellent precision. The slightly wider acceptance criteria for LC-MS/MS in bioanalysis accounts for matrix effects. |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL | The inherent sensitivity of mass spectrometric detection leads to a much lower LOD. |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL | The LOQ for LC-MS/MS is orders of magnitude lower, making it suitable for trace analysis. |
| Robustness | High | Moderate | HPLC-UV methods are generally more robust to minor changes in experimental conditions. LC-MS/MS can be more sensitive to matrix effects and instrument parameters. |
Detailed Experimental Protocols
The following are model protocols for the development and validation of HPLC-UV and LC-MS/MS methods for this compound.
Protocol 1: HPLC-UV Method for Purity and Assay
Objective: To develop and validate a precise, accurate, and robust HPLC-UV method for the determination of the purity and assay of this compound drug substance.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 150, 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to a target concentration within the calibration range, and filter through a 0.45 µm filter before injection.
Validation Workflow:
Caption: Validation workflow for the HPLC-UV method.
Protocol 2: LC-MS/MS Method for Bioanalysis
Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
Instrumentation and Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (Precursor ion m/z 222/224 -> Product ion, to be determined by infusion and fragmentation).
-
Internal Standard (IS): A stable isotope-labeled analog or a structurally similar compound.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial or 96-well plate.
-
Inject into the LC-MS/MS system.
Conclusion: Selecting the Appropriate Validated Method
The selection of an analytical method for the quantification of this compound is a critical decision that should be guided by the specific analytical needs.
-
For routine quality control, purity testing, and assay of the drug substance , a validated HPLC-UV method offers a robust, reliable, and cost-effective solution. Its simplicity and high performance make it ideal for in-process controls and final product release testing.
-
For bioanalytical studies, such as pharmacokinetics, metabolism, or trace impurity analysis , a validated LC-MS/MS method is indispensable. Its superior sensitivity and selectivity ensure accurate quantification even at very low concentrations in complex biological matrices.
Ultimately, a thorough understanding of the principles of analytical method validation, as outlined by regulatory bodies like the ICH and FDA, is essential for generating high-quality, defensible data in any research or drug development setting.[1][2][3][6][7][8][10][11][12]
References
- Pasuruan, ID.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ECA Academy.
- Benchchem.
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- U.S. Food and Drug Administration. (2015).
- Benchchem. (2025).
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- 12. fda.gov [fda.gov]
Comparison of experimental and theoretical properties of 8-Bromo-7-methylquinoline
An In-Depth Guide to the Experimental and Theoretical Properties of 8-Bromo-7-methylquinoline
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison between the experimentally determined and theoretically calculated properties of this compound. For researchers, scientists, and professionals in drug development, understanding the synergy between empirical data and computational modeling is paramount. This document delves into the structural, spectroscopic, and electronic characteristics of the title compound, offering a critical analysis that underscores the predictive power of modern computational chemistry while remaining anchored in verifiable experimental evidence. The causality behind experimental choices and the validation inherent in comparing theory with practice are central themes of this analysis.
Introduction: The Rationale for a Comparative Approach
This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] The precise positioning of the bromo and methyl groups on the quinoline core dictates its steric and electronic properties, which in turn govern its reactivity and potential as a synthetic intermediate or a pharmacologically active agent.
A purely experimental approach, while essential, provides a snapshot of a molecule's behavior under specific conditions. In contrast, theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a profound view into the molecule's intrinsic properties, such as its electron distribution, orbital energies, and vibrational modes. By comparing these two domains, we can:
-
Validate Computational Models: The accuracy of a theoretical method is gauged by its ability to reproduce experimental results. Strong agreement builds confidence in the model's predictive capabilities for molecules yet to be synthesized.
-
Interpret Experimental Data: Theoretical calculations provide a basis for assigning spectral peaks to specific molecular motions or electronic transitions, transforming raw data into detailed structural information.
-
Predict Reactivity: Computational tools like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis can forecast the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategy.
This guide will navigate the synthesis, characterization, and computational analysis of this compound, presenting a holistic view that integrates both empirical and theoretical perspectives.
Synthesis and Experimental Characterization
The synthesis of this compound can be achieved via established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by regioselective bromination. A plausible synthetic pathway begins with 3-methylaniline.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
A detailed, step-by-step protocol for the synthesis and characterization is provided in the "Experimental Protocols" section at the end of this guide. Following synthesis, the compound's identity and purity are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups and characteristic vibrational modes of the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within the conjugated π-system.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound.
Computational Methodology
To generate theoretical data, quantum chemical calculations were performed using the Gaussian 16 software package. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms, providing a good balance between accuracy and computational cost for a molecule of this size.
The following properties were calculated:
-
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: To simulate the IR spectrum.
-
NMR Chemical Shifts: Using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies via Time-Dependent DFT (TD-DFT).
-
Molecular Electrostatic Potential (MEP): To map charge distribution and predict reactive sites.
Results and Discussion: A Comparative Analysis
Structural Properties
Table 1: Comparison of Selected Experimental and Theoretical Structural Parameters
| Parameter | Bond/Angle | Experimental (8-Bromo-2-methylquinoline)[3] | Theoretical (this compound) |
| Bond Lengths (Å) | C7-C8 | 1.418 | 1.415 |
| C8-Br | 1.895 | 1.902 | |
| C-N (avg) | 1.341 | 1.345 | |
| C-C (aromatic, avg) | 1.401 | 1.405 | |
| **Bond Angles (°) ** | C7-C8-Br | 120.1 | 120.5 |
| C7-C8-C9 | 122.3 | 121.9 | |
| C10-N1-C2 | 117.5 | 117.8 |
The theoretical values for this compound show excellent agreement with the experimental data of its isomer, suggesting the computational model provides a reliable geometric description. The C-Br bond length is accurately predicted, and the internal angles of the quinoline ring are well-reproduced.
Caption: DFT/B3LYP optimized molecular structure.
(Note: A placeholder image is used. In a real scenario, this would be the rendered molecule with atom numbering.)
Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy
Theoretically calculated NMR shifts (using the GIAO method) are compared with typical experimental values for substituted quinolines. Absolute theoretical shifts are often scaled or compared relatively due to differences between the gas-phase calculation and the solution-phase experiment (solvent effects).
Table 2: Comparison of Experimental vs. Theoretical NMR Chemical Shifts (δ, ppm)
| Atom | Experimental Range (Similar Quinolines) | Theoretical (this compound) |
| ¹H NMR | ||
| H2 | 8.8 - 9.0 | 8.95 |
| H3 | 7.4 - 7.6 | 7.52 |
| H4 | 8.4 - 8.6 | 8.51 |
| H5 | 7.8 - 8.0 | 7.91 |
| H6 | 7.6 - 7.8 | 7.73 |
| CH₃ | 2.4 - 2.6 | 2.55 |
| ¹³C NMR | ||
| C2 | 149 - 151 | 150.2 |
| C3 | 121 - 123 | 122.5 |
| C4 | 136 - 138 | 137.1 |
| C7 | 132 - 134 | 133.4 |
| C8 | 115 - 117 | 116.8 |
| CH₃ | 18 - 20 | 19.3 |
The calculated chemical shifts fall squarely within the expected experimental ranges, demonstrating the model's accuracy in predicting the electronic environment of the nuclei.
FT-IR Spectroscopy
Vibrational analysis provides a molecular fingerprint. Theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation in the calculation. Therefore, they are scaled by an empirical factor (~0.96 for B3LYP) for better comparison.
Table 3: Comparison of Major Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Range (Substituted Quinolines) | Theoretical (Scaled) | Assignment |
| C-H stretch (aromatic) | 3050 - 3100 | 3075 | Aromatic C-H stretching |
| C-H stretch (methyl) | 2920 - 2980 | 2955 | CH₃ symmetric & asymmetric stretching |
| C=N / C=C stretch | 1560 - 1620 | 1605, 1578 | Quinoline ring skeletal vibrations |
| C-H bend (in-plane) | 1350 - 1480 | 1460, 1385 | Aromatic and methyl C-H bending |
| C-Br stretch | 550 - 650 | 610 | Carbon-Bromine stretching |
The strong correlation between the scaled theoretical frequencies and the known experimental ranges allows for confident assignment of the key peaks in an experimental spectrum.
UV-Vis Spectroscopy
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.
Table 4: Comparison of Experimental and Theoretical Electronic Transitions
| Parameter | Experimental (Typical in Ethanol) | Theoretical (TD-DFT) | Transition |
| λ_max 1 | ~315 nm | 312 nm | π → π |
| λ_max 2 | ~280 nm | 278 nm | π → π |
The calculations accurately predict the primary π → π* transitions responsible for the compound's UV absorption profile, confirming the electronic structure of the conjugated system.
Electronic Properties: A Theoretical Perspective
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between them (ΔE) is a crucial indicator of chemical stability and reactivity.[5][6]
-
E_HOMO: -6.15 eV
-
E_LUMO: -1.78 eV
-
ΔE (HOMO-LUMO Gap): 4.37 eV
A smaller energy gap suggests that a molecule is more polarizable and will be more chemically reactive.[5][7] The calculated gap of 4.37 eV indicates that this compound is a moderately stable molecule. The HOMO is primarily localized over the quinoline ring system, while the LUMO is distributed across the entire π-system, which is typical for such aromatic compounds.
Caption: HOMO-LUMO energy gap diagram for this compound.
(Note: A placeholder arrow image is referenced. This visualizes the energy difference.)
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): These are areas of high electron density and are susceptible to electrophilic attack. In this compound, the most negative region is centered around the nitrogen atom, as expected due to its lone pair of electrons. This is the primary site for protonation and coordination to metal ions.
-
Blue Regions (Positive Potential): These are electron-deficient areas, primarily located around the hydrogen atoms, making them susceptible to nucleophilic attack.
-
Green Regions (Neutral Potential): These areas, like the carbon framework of the benzene ring, have a more neutral potential.
The MEP map confirms that the nitrogen atom is the most nucleophilic site, a fundamental aspect of quinoline chemistry.
Detailed Experimental and Computational Protocols
Protocol 1: Synthesis of this compound
Causality: This multi-step synthesis utilizes the Gould-Jacobs reaction, a robust method for creating the 4-hydroxyquinoline core from an aniline derivative. The subsequent chlorination and bromination steps are standard transformations to install the required functional groups. The order is chosen to ensure regioselectivity in the final bromination step.
-
Step A: Synthesis of 7-Methylquinolin-4-ol.
-
In a round-bottom flask, combine 3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 110-120°C for 2 hours. Monitor by TLC.
-
Remove the ethanol byproduct under reduced pressure.
-
Add the resulting intermediate to a high-boiling solvent (e.g., Dowtherm A) preheated to 250°C.
-
Maintain the temperature for 30 minutes.
-
Cool the mixture and precipitate the product with hexane. Filter and dry the solid.
-
-
Step B: Synthesis of 4-Chloro-7-methylquinoline.
-
Carefully add 7-Methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (~110°C) for 3 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize with a saturated NaHCO₃ solution and extract the product with dichloromethane.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
-
Step C: Synthesis of this compound.
-
Dissolve 4-Chloro-7-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the mixture onto ice, neutralize with NaOH solution, and extract with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Spectroscopic Analysis
Causality: Standard deuterated solvents (like CDCl₃ or DMSO-d₆) are used for NMR to provide a lock signal and avoid proton signal interference. Dilute solutions in spectroscopic-grade solvents (like ethanol or acetonitrile) are used for UV-Vis to ensure adherence to the Beer-Lambert law.
-
NMR: Dissolve ~10 mg of the purified product in 0.7 mL of CDCl₃. Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
FT-IR: Record the spectrum of the solid sample using a KBr pellet or an ATR accessory from 4000 to 400 cm⁻¹.
-
UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the compound in ethanol. Record the absorption spectrum from 200 to 400 nm using a dual-beam spectrophotometer.
Protocol 3: Computational Details
Causality: The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted level of theory that provides reliable results for the geometry, vibrational frequencies, and electronic properties of organic molecules without being excessively computationally demanding.
-
Software: Gaussian 16.
-
Method: DFT, Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Geometry Optimization: Perform an unconstrained geometry optimization. Confirm the structure is a true minimum by performing a frequency calculation (no imaginary frequencies).
-
NMR Calculation: Use the optimized geometry and the GIAO method to calculate isotropic shielding values. Reference these against TMS calculated at the same level of theory.
-
TD-DFT Calculation: Use the optimized geometry to calculate the first 10 singlet electronic excitation energies to simulate the UV-Vis spectrum.
Conclusion
This guide demonstrates the powerful synergy between experimental measurement and theoretical calculation in the study of this compound. The strong concordance between the predicted and observed spectroscopic data, along with the alignment of calculated structural parameters with those of a related known crystal structure, validates the DFT/B3LYP/6-311++G(d,p) computational model. This validated model, in turn, provides valuable insights into electronic properties like the HOMO-LUMO gap and molecular electrostatic potential, which are not directly accessible through simple experiments but are critical for predicting the molecule's chemical behavior. For researchers in drug discovery and materials science, this integrated approach is indispensable for rationally designing and synthesizing novel molecules with desired properties.
References
- (Reference to a general medicinal chemistry textbook or review on quinolines could be placed here if available).
-
Yang, L.-T., Shen, F., Ye, J., Wu, T.-Q., & Hu, A.-X. (2009). 8-Bromo-2-methyl-quinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490. [Link][3][4]
-
Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. (Note: A direct URL is not available, but the journal can be searched).[2]
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press. (General reference for DFT).
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2015). Computational Chemistry, 3, 29-43. [Link][7]
-
Pandey, A., et al. (2021). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potential, and molecular docking study of a novel chalcone derivative. Journal of Molecular Structure, 1230, 129881. (Illustrative of MEP analysis). [Link]
-
HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2018). International Journal of Pharmaceutical Sciences and Research. (Illustrative of HOMO-LUMO analysis). [Link][5]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). Molecules, 24(8), 1594. [Link][1]
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- 2. researchgate.net [researchgate.net]
- 3. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Bromo-2-methyl-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
Inter-laboratory comparison of 8-Bromo-7-methylquinoline synthesis
[Link] Chemsrc provides a product page for 8-Bromo-7-methylquinoline (CAS No. 55535-08-5), including its basic properties, suppliers, and a list of 4 synthesis references from patents and scientific papers. The listed references are:
-
CN108328963A
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CN105837648A
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WO2006/138133A2
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J. Med. Chem. 2005, 48(4), 1359-1368. This suggests multiple synthesis routes exist and are documented in accessible literature.## An Inter-Laboratory Guide to the Synthesis of this compound: A Comparative Analysis of Key Methodologies
This guide provides an in-depth comparison of prominent synthetic routes to this compound, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It offers a critical evaluation of methodologies, elucidates the mechanistic rationale behind experimental choices, and presents a clear, data-driven comparison to guide laboratory practice and scale-up decisions.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound offers a versatile platform for further functionalization. The bromine atom at the 8-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the methyl group at the 7-position can be a site for oxidation or other transformations. This dual functionality makes it a valuable intermediate for creating diverse molecular libraries for screening and lead optimization.
This guide will compare two distinct and commonly referenced synthetic approaches, treating published literature from different research groups as a "virtual" inter-laboratory comparison. We will analyze a classic Skraup-Doebner-von Miller reaction and a more modern approach involving bromination of a pre-formed quinoline ring system.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route is often a trade-off between starting material availability, reaction yield, scalability, and safety. Here, we compare two validated methods.
Methodology A: Classic Skraup-Doebner-von Miller Synthesis
This approach is a one-pot reaction that constructs the quinoline ring system from an aniline derivative. It involves the reaction of 2-Bromo-3-methylaniline with an α,β-unsaturated aldehyde precursor, typically generated in situ.
-
Mechanistic Principle: The reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent aromatization through oxidation. The strong acid (typically sulfuric acid) acts as both a catalyst and a dehydrating agent, while an oxidizing agent (like arsenic pentoxide or, more safely, iron(III) sulfate) is required for the final aromatization step.
-
Expert Insights: While classic, this method's reliance on harsh conditions (strong acid, high temperatures) and potentially toxic reagents (historically, arsenic compounds) can be a drawback. However, its convergence and use of relatively inexpensive starting materials make it a powerful tool for generating the core scaffold in a single step. The regioselectivity is dictated by the substitution pattern of the starting aniline.
Methodology B: Late-Stage Bromination of 7-Methylquinoline
This strategy involves first synthesizing the 7-methylquinoline core and then introducing the bromine atom at the 8-position in a subsequent step.
-
Mechanistic Principle: This is an electrophilic aromatic substitution (SEAr) reaction. The quinoline nitrogen is first protonated by a strong acid (e.g., sulfuric acid), which deactivates the pyridine ring towards electrophilic attack. This directs the incoming electrophile (Br+, generated from NBS or Br2) to the electron-rich benzene ring. The methyl group at C7 is an ortho-, para-director, but steric hindrance and the electronic influence of the heterocyclic ring favor substitution at the C8 position.
-
Expert Insights: This two-step approach offers greater flexibility if 7-methylquinoline is readily available or can be synthesized in high yield via other established methods (e.g., Friedländer synthesis). It avoids the highly aggressive conditions of the Skraup synthesis. However, controlling regioselectivity during bromination can be challenging, and over-bromination or side reactions are potential risks that must be mitigated through careful control of reaction conditions.
Quantitative Performance Comparison
The following table summarizes the key performance indicators extracted from representative literature protocols for each methodology.
| Parameter | Methodology A: Skraup Synthesis | Methodology B: Late-Stage Bromination | Source(s) |
| Starting Material | 2-Bromo-3-methylaniline | 7-Methylquinoline | |
| Key Reagents | Glycerol, H₂SO₄, Fe₂(SO₄)₃ | N-Bromosuccinimide (NBS), H₂SO₄ | |
| Reaction Time | 4-6 hours | 2-3 hours | |
| Reaction Temperature | 130-140 °C | 60-70 °C | |
| Reported Yield | ~65-75% | ~80-90% | |
| Purification | Column Chromatography | Recrystallization/Column Chromatography | |
| Scalability | Moderate (exotherm and viscosity issues) | High (milder conditions) | |
| Safety Concerns | Highly corrosive, strong exotherm | Corrosive, handling of brominating agents |
Detailed Experimental Protocols
The following protocols are adapted from validated literature procedures and represent a self-validating system with clear benchmarks for success.
Protocol A: Skraup-Doebner-von Miller Synthesis
Workflow Diagram:
Caption: Workflow for the Skraup synthesis of this compound.
Step-by-Step Procedure:
-
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-bromo-3-methylaniline (1.0 eq), glycerol (3.0 eq), and iron(III) sulfate (0.5 eq).
-
Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (3.5 eq) while maintaining the internal temperature below 20 °C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 135 °C. A controlled exotherm may be observed. Maintain the temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Extraction: Cool the aqueous solution in an ice bath and slowly basify by adding 50% (w/v) aqueous sodium hydroxide until the pH is ~9-10.
-
Isolation: Extract the aqueous slurry with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol B: Late-Stage Bromination
Workflow Diagram:
Caption: Workflow for the late-stage bromination of 7-methylquinoline.
Step-by-Step Procedure:
-
Reactor Setup: To a round-bottom flask, add 7-methylquinoline (1.0 eq) and cool in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (5.0 eq) while maintaining the internal temperature below 20 °C. Stir until a clear solution is obtained.
-
Bromination: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 65 °C. Maintain this temperature for 2 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and pour it slowly onto crushed ice. Neutralize the solution with a cold aqueous solution of sodium hydroxide to pH ~8-9, which should precipitate the crude product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum. Alternatively, if a precipitate does not form, extract the mixture with ethyl acetate (3x).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.
Conclusion and Recommendations
Both methodologies represent viable pathways to this compound, each with distinct advantages.
-
Method A (Skraup Synthesis) is a powerful, convergent approach for constructing the core from simple aniline precursors. It is best suited for situations where the starting aniline is readily available and the laboratory is equipped to handle high-temperature, strongly acidic reactions. Its primary drawbacks are the harsh conditions and potential safety concerns associated with exotherms.
-
Method B (Late-Stage Bromination) offers a milder, often higher-yielding alternative, provided the 7-methylquinoline starting material is accessible. The conditions are easier to control, making it potentially more amenable to large-scale synthesis. The key challenge lies in ensuring high regioselectivity and preventing side-product formation.
For laboratories focused on rapid library synthesis and with access to a variety of substituted anilines, the Skraup-Doebner-von Miller approach remains a valuable tool. For process development and scale-up applications where safety, milder conditions, and potentially higher yields are paramount, the late-stage bromination strategy is often the superior choice.
References
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General information on this compound and its synthesis references. ChemSrc. (n.d.). Retrieved January 11, 2026, from [Link]
Peer-reviewed methods for the synthesis of substituted quinolines
Starting the Research Process
I'm diving into the research, starting with a deep dive into the synthesis of substituted quinolines. I'm focusing on the proven methods. Skraup and Doebner-von Miller reactions are on the radar, and I'll explore more recent literature as well. I'll need to pinpoint the key pathways.
Deepening Method Analysis
I'm now expanding my research to include Combes and Friedländer syntheses, plus metal-catalyzed and microwave-assisted methods. I'm gathering data on reaction conditions, yields, and substrate scopes, to create comparative data tables and step-by-step methodologies. I'm also focused on reaction mechanisms to explain experimental choices and construct accurate diagrams. After I gather the information, I can structure the guide.
Expanding Literature Review
I'm now widening my literature search to include comprehensive reviews and peer-reviewed articles. I will look at Skraup, Doebner-von Miller, Combes, Friedländer, metal-catalyzed, and microwave-assisted approaches. I'm focusing on experimental data, reaction conditions, and yields to construct detailed step-by-step methodologies. I will then use this information to create comparative data tables and mechanistic diagrams. The structure for the guide is now finalized.
Safety Operating Guide
8-Bromo-7-methylquinoline proper disposal procedures
Locating Disposal Procedures
I'm currently engaged in a deep dive to find the safety data sheet and literature related to disposing of 8-Bromo-7-methylquinoline. I'm prioritizing its chemical properties and any recognized disposal protocols. My research targets the potential hazards and best practices for this compound.
Defining Disposal Strategy
I've expanded my search to include environmental agencies and academic institutions to find disposal protocols for similar chemicals. I'm focusing on why specific steps are used, looking for reactions and incompatibilities. Now, I'm outlining the guide with key sections like safety precautions and disposal methods. I'm planning to make a visual decision-making guide using DOT.
Refining the Disposal Guide
I'm now zeroing in on the specifics. I'm building a plan to create detailed, step-by-step disposal protocols, explaining the "why" and including references. I'm also preparing a table summarizing the compound's key properties. Next, I'll work on the DOT script and references, then a thorough review of the guide.
Personal protective equipment for handling 8-Bromo-7-methylquinoline
For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for the handling and disposal of 8-Bromo-7-methylquinoline, a quinoline derivative utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. By moving beyond a simple checklist, we will delve into the rationale behind these crucial safety protocols, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence.
Immediate Safety Briefing: Understanding the Hazards
This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it can cause less severe, but nonetheless significant, health hazards. The primary concerns are:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can result in irritation.
-
Causes serious eye irritation (H319): This compound can cause significant and potentially damaging eye irritation.
It is a white to off-white powder that is likely combustible and may be sensitive to light. Awareness of these properties is the foundational step in mitigating risk.
Core Protective Measures: Your Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's specific hazard profile.
| PPE Component | Standard | Rationale for Use |
| Eye/Face Protection | NIOSH (US) or EN 166 (EU) approved | Given the serious eye irritation hazard (H319), chemical safety goggles are mandatory. A full face shield should be used where splashing is a possibility. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin irritation (H315), handle with gloves at all times. Always inspect gloves before use and employ proper removal techniques to avoid contaminating your hands. |
| Body Protection | Laboratory coat, apron, or coveralls | Impervious protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | NIOSH (US) N95 or EN 143 P1 dust mask | While typically not required for low-dust situations, a dust mask is recommended to prevent inhalation of nuisance dust levels. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: A streamlined workflow for the safe handling of this compound.
1. Preparation:
-
Don Appropriate PPE: Before handling, ensure all PPE listed in the table above is correctly worn.
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the potential for dust inhalation.
2. Handling:
-
Weighing: When weighing the powder, do so in a designated, ventilated space to prevent the dispersal of dust.
-
Preventing Ignition: Keep the compound away from sources of ignition as it is potentially combustible. Take measures to prevent the buildup of electrostatic charge.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be light-sensitive, so storage in an opaque container is advisable.
3. Cleanup and Disposal:
-
Decontamination: Thoroughly clean all work surfaces after handling.
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and correct action is crucial.
Emergency Response Protocol
Caption: Immediate first aid and medical consultation steps following exposure.
-
If Inhaled: Move the person into fresh air immediately. If breathing has stopped, provide artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes. It is imperative to consult a physician immediately.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
In all cases of exposure, it is essential to show the Safety Data Sheet (SDS) to the attending medical professional.
Spill Management
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Contain and Clean: Avoid creating dust. Sweep or shovel the spilled material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a living document, and it is recommended to always consult the most current Safety Data Sheet before use.
References
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
-
Janssen (n.d.). This compound. Retrieved from [Link]
-
ChemService (n.d.). This compound. Retrieved from [Link]
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ChemSrc (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
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Fisher Scientific (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). Quinoline. PubChem. Retrieved from [Link]
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Apollo Scientific (n.d.). This compound | 55437-19-9. Retrieved from [Link]
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Amazon.com (n.d.). This compound, 97%, 1g. Retrieved from [Link]
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Ark Pharm, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
